LX2761
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-methyl-2-[4-[4-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]phenyl]methyl]phenyl]butanoylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N3O6S/c1-20-10-15-23(29-27(38)26(37)28(39)30(41-29)42-6)19-24(20)18-22-13-11-21(12-14-22)8-7-9-25(36)34-32(2,3)31(40)33-16-17-35(4)5/h10-15,19,26-30,37-39H,7-9,16-18H2,1-6H3,(H,33,40)(H,34,36)/t26-,27-,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPZTRDIESRGTC-IXYVTWBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)CC3=CC=C(C=C3)CCCC(=O)NC(C)(C)C(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Gut-Selective SGLT1 Inhibitor: A Technical Overview of the LX2761 Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a novel, orally administered small molecule inhibitor of the sodium-glucose cotransporter 1 (SGLT1). While demonstrating potent inhibition of both SGLT1 and SGLT2 in vitro, this compound is functionally selective for SGLT1 in vivo due to its minimal systemic absorption, which confines its activity primarily to the gastrointestinal tract.[1] This gut-restricted mechanism of action allows for the modulation of intestinal glucose absorption and subsequent beneficial effects on glycemic control, potentially with a reduced risk of the genitourinary infections associated with systemic SGLT2 inhibition. This technical guide provides a detailed examination of the SGLT1 versus SGLT2 selectivity profile of this compound, including quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Selectivity and Pharmacokinetic Profile
The selectivity of this compound is a tale of two environments: potent dual inhibition in a controlled in vitro setting, and functional SGLT1 selectivity within a complex biological system. This is quantified by its half-maximal inhibitory concentration (IC50) values and its pharmacokinetic parameters.
In Vitro Inhibitory Potency
This compound exhibits high-affinity binding and potent inhibitory activity against both human SGLT1 and SGLT2 in cellular assays.
| Target | IC50 (nM) | Assay System |
| Human SGLT1 | 2.2 | CHO cells expressing hSGLT1 |
| Human SGLT2 | 2.7 | CHO cells expressing hSGLT2 |
| Data sourced from MedchemExpress and Goodwin et al., 2017.[1] |
Pharmacokinetic Profile Supporting Gut Selectivity
The in vivo selectivity of this compound for intestinal SGLT1 is a direct consequence of its pharmacokinetic properties, which are characterized by low systemic bioavailability. Preclinical studies in rats demonstrate this key feature.
| Parameter | This compound | Sotagliflozin (for comparison) |
| Dose | 1 mg/kg (IV) | 1 mg/kg (IV) |
| Clearance (CL) | 49.1 mL/min/kg | 21.3 mL/min/kg |
| Volume of Distribution (Vdss) | 1.8 L/kg | 1.2 L/kg |
| Half-life (t1/2) | 0.4 h | 0.8 h |
| Dose | 50 mg/kg (PO) | 50 mg/kg (PO) |
| Cmax | 37 nM | 1300 nM |
| Tmax | 0.6 h | 0.5 h |
| AUC | 79 hrnM | 3600 hrnM |
| Bioavailability (F%) | ~0.3% | ~22% |
| Data adapted from Goodwin et al., 2017. |
Experimental Protocols
The following sections detail the methodologies employed to characterize the selectivity profile of this compound.
In Vitro SGLT Inhibition Assay
This protocol outlines a typical cell-based glucose uptake assay to determine the IC50 values of a test compound like this compound.
1. Cell Culture and Seeding:
- Chinese Hamster Ovary (CHO) cells, stably transfected to express either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2), are cultured in appropriate growth medium supplemented with antibiotics for selection.
- Cells are seeded into 96-well microplates and grown to confluence.
2. Compound Preparation:
- A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
- Serial dilutions of this compound are prepared in a sodium-containing buffer.
3. Glucose Uptake Assay:
- The cell monolayers are washed with a sodium-containing buffer.
- Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
- To initiate glucose uptake, a solution containing a radiolabeled, non-metabolizable glucose analog (e.g., 14C-α-methylglucopyranoside, 14C-AMG) is added to each well.
- The plates are incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for glucose transport.
4. Measurement and Data Analysis:
- The uptake reaction is terminated by washing the cells with ice-cold buffer to remove extracellular radiolabel.
- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control.
- IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is used to assess the in vivo efficacy of this compound on glucose absorption and glycemic control.
1. Animal Acclimation and Fasting:
- Male C57BL/6 mice are acclimated to the housing conditions for at least one week.
- Prior to the OGTT, mice are fasted for a specified period (e.g., 6 hours or overnight) with free access to water.[2][3][4]
2. Compound Administration:
- A suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) is prepared.
- A baseline blood glucose measurement (t=0) is taken from the tail vein.
- Mice are orally administered a single dose of this compound or vehicle.
3. Glucose Challenge:
- After a defined pre-treatment period (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg) is administered orally.[3]
4. Blood Glucose Monitoring:
- Blood glucose levels are measured from the tail vein at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[3]
5. Data Analysis:
- The blood glucose concentration at each time point is plotted to generate a glucose excursion curve.
- The area under the curve (AUC) for the glucose excursion is calculated for both the this compound-treated and vehicle-treated groups.
- A significant reduction in the glucose AUC in the this compound-treated group indicates inhibition of intestinal glucose absorption.
Signaling Pathways and Mechanisms of Action
The differential effects of this compound on SGLT1 and SGLT2 are best understood by examining the distinct physiological roles of these transporters.
Intestinal SGLT1 Signaling and Inhibition by this compound
In the small intestine, SGLT1 is the primary transporter responsible for the absorption of dietary glucose and galactose. Its inhibition by this compound leads to a cascade of downstream effects.
Caption: Intestinal SGLT1-mediated glucose absorption and its inhibition by this compound.
Renal SGLT1/SGLT2 Signaling and the Effect of Gut-Restricted this compound
In the kidneys, SGLT2, located in the early proximal tubule, is responsible for reabsorbing the majority of filtered glucose. SGLT1, in the later segments of the proximal tubule, reabsorbs the remaining glucose. Due to its minimal systemic exposure, orally administered this compound has a negligible effect on these renal transporters.
Caption: Renal glucose reabsorption via SGLT2 and SGLT1.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for key experiments used to determine the selectivity profile of this compound.
Caption: Workflow for in vitro IC50 determination of this compound.
Caption: Workflow for in vivo assessment of this compound's effect on intestinal glucose absorption.
Conclusion
The selectivity profile of this compound is a prime example of rational drug design, where pharmacokinetic properties are engineered to achieve tissue-specific pharmacological effects. While demonstrating equipotent inhibition of SGLT1 and SGLT2 at the molecular level, its gut-restricted nature renders it a selective SGLT1 inhibitor in vivo. This unique profile offers a promising therapeutic strategy for managing type 2 diabetes by targeting intestinal glucose absorption, thereby improving glycemic control with a potentially favorable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this gut-selective SGLT1 inhibitor.
References
An In-depth Technical Guide to LX2761: A Potent, Intestinally Restricted SGLT1/SGLT2 Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for LX2761, a novel sodium-glucose cotransporter 1 and 2 (SGLT1 and SGLT2) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a potent, orally administered small molecule designed to be restricted to the intestinal lumen, where it primarily inhibits SGLT1.[1][2] Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)-butanamide | [1][3][4] |
| Chemical Formula | C32H47N3O6S | [3][4] |
| Molecular Weight | 601.80 g/mol | [3][4] |
| CAS Number | 1610954-97-6 | [3][4] |
| InChI Key | BNPZTRDIESRGTC-IXYVTWBDSA-N | [3] |
Mechanism of Action
This compound is a potent inhibitor of both human SGLT1 and SGLT2.[1][4][5] SGLT1 is the primary transporter responsible for glucose absorption in the gastrointestinal tract, while SGLT2 is the main transporter for glucose reabsorption in the kidneys.[6][7][8] By inhibiting intestinal SGLT1, this compound delays glucose absorption, thereby reducing postprandial glucose levels.[6][7][9] Although it also potently inhibits SGLT2 in vitro, this compound is designed to have minimal systemic exposure, thus localizing its primary effect to the gut.[1][2][3]
The inhibition of SGLT1 by this compound has also been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.[2]
Signaling Pathway of SGLT1 Inhibition in the Intestine
The following diagram illustrates the mechanism of action of this compound in an intestinal epithelial cell.
Biological Activity and Pharmacokinetics
In Vitro Potency
This compound demonstrates high potency against both human SGLT1 and SGLT2 in vitro.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Source |
| Human SGLT1 | 2.2 ± 0.7 | [1] |
| Human SGLT2 | 2.7 ± 0.8 | [1] |
Preclinical Pharmacokinetics
Studies in rats have shown that after oral administration, this compound has limited systemic exposure, consistent with its design as an intestine-restricted drug.
Table 3: Pharmacokinetic Parameters of this compound in Rats (50 mg/kg oral dose)
| Parameter | Value | Source |
| Tmax (hours) | 0.6 | [1] |
| Cmax (nM) | 37 | [1] |
Preclinical Efficacy
Preclinical studies in mouse models of diabetes have demonstrated the efficacy of this compound in improving glycemic control.
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Oral Glucose Tolerance: In healthy mice and rats, this compound lowered blood glucose excursions after an oral glucose challenge.[2]
-
GLP-1 Secretion: this compound treatment resulted in higher plasma levels of total GLP-1.[2] Co-administration with the DPP-4 inhibitor sitagliptin synergistically increased active GLP-1 levels.[2]
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Long-term Glycemic Control: In streptozotocin-induced diabetic mice, long-term treatment with this compound lowered postprandial glucose, fasting glucose, and hemoglobin A1c.[2]
Experimental Protocols
SGLT1 and SGLT2 Inhibition Assay
The following workflow outlines the general procedure for determining the in vitro inhibitory activity of this compound.
Methodology: Cells stably expressing human SGLT1 or SGLT2 are cultured and harvested. The cells are then incubated with various concentrations of this compound for a defined period at 37°C. Following this, a radiolabeled substrate, such as 14C-alpha-methylglucopyranoside (14C-AMG), is added, and the incubation continues. The uptake of the radiolabeled substrate is terminated by washing the cells with ice-cold buffer. The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter. The IC50 values are then calculated by fitting the data to a dose-response curve.[1]
In Vivo Oral Glucose Tolerance Test (OGTT)
The following diagram illustrates the workflow for an oral glucose tolerance test in a preclinical model.
Methodology: Mice or rats are fasted overnight. A baseline blood sample is collected (t=0). This compound or a vehicle control is administered orally. After a specified time, an oral glucose challenge is given. Blood samples are then collected at various time points (e.g., 15, 30, 60, and 120 minutes) after the glucose challenge. Blood glucose levels are measured for each sample, and the area under the curve (AUC) for the glucose excursion is calculated to assess the effect of the compound on glucose tolerance.[2]
Structural Biology
The cryo-electron microscopy (cryo-EM) structure of human SGLT1 in complex with this compound has been determined.[10] This has provided key insights into the binding mechanism of the inhibitor. This compound binds within the substrate-binding site and the extracellular vestibule of hSGLT1, locking the transporter in an outward-open conformation.[10] The glucose moiety of this compound occupies the sugar substrate site, while the aglycone portion extends into the extracellular vestibule, making extensive interactions with the transporter.[10]
Safety and Tolerability
In preclinical studies, a dose-dependent side effect of diarrhea was observed in mice and rats treated with this compound.[2] The severity and frequency of this side effect were found to decrease over time.[2] Strategies such as gradual dose escalation or pretreatment with resistant starch were shown to significantly reduce the incidence of diarrhea in mice.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound | 1610954-97-6 | SGLT | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Sotagliflozin? [synapse.patsnap.com]
- 8. Facebook [cancer.gov]
- 9. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LX2761 in Glucagon-Like Peptide-1 (GLP-1) Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LX2761 is a potent, orally administered, and minimally absorbed inhibitor of sodium-glucose cotransporter 1 (SGLT1) designed to act locally in the gastrointestinal tract. By selectively targeting SGLT1 in the gut, this compound delays intestinal glucose absorption, a mechanism that has been demonstrated in preclinical and early clinical studies to enhance the secretion of glucagon-like peptide-1 (GLP-1). This technical guide provides a comprehensive overview of the available data on the role of this compound in GLP-1 secretion, including its mechanism of action, a summary of preclinical and clinical findings, and detailed experimental methodologies. The information presented is intended to support further research and development in the field of metabolic diseases.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by L-cells of the gastrointestinal tract in response to nutrient ingestion. It plays a pivotal role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. The therapeutic potential of augmenting GLP-1 signaling is well-established in the management of type 2 diabetes.
This compound is a novel therapeutic agent that indirectly modulates GLP-1 secretion through the inhibition of intestinal SGLT1.[1][2] SGLT1 is the primary transporter responsible for the absorption of glucose and galactose in the small intestine. By inhibiting this transporter, this compound allows more glucose to transit to the distal parts of the intestine, where it can stimulate L-cells to release GLP-1.[1][3] Due to its minimal systemic absorption, this compound is designed to exert its effects primarily within the gut, potentially minimizing systemic side effects.[4]
Mechanism of Action
The proposed mechanism by which this compound stimulates GLP-1 secretion is centered on its localized inhibition of SGLT1 in the intestinal lumen.
-
Inhibition of Proximal Intestinal Glucose Absorption: In the upper small intestine, SGLT1 is highly expressed on the apical membrane of enterocytes and is responsible for the initial uptake of dietary glucose. This compound potently inhibits this process.
-
Increased Distal Intestinal Glucose Delivery: By blocking proximal glucose absorption, this compound leads to an increased delivery of glucose to the distal ileum and colon, where L-cells are more abundant.
-
L-cell Stimulation: The elevated glucose concentrations in the distal gut directly stimulate L-cells to secrete GLP-1.
This gut-restricted mechanism of action is supported by preclinical data showing that this compound has minimal systemic exposure and no significant effect on renal glucose excretion, which is primarily mediated by SGLT2.[4]
dot
Caption: Proposed mechanism of this compound-induced GLP-1 secretion.
Preclinical Data
Preclinical studies in mice and rats have provided the foundational evidence for the effect of this compound on GLP-1 secretion.
In Vitro Potency
This compound has demonstrated high potency for inhibiting human SGLT1 and SGLT2 in vitro.[5]
| Transporter | IC50 (nM) |
| Human SGLT1 | 2.2 |
| Human SGLT2 | 2.7 |
| Table 1: In Vitro Inhibitory Potency of this compound. [5] |
Despite its potent in vitro activity against SGLT2, its gut-restricted nature prevents significant renal SGLT2 inhibition in vivo.[6]
In Vivo Efficacy in Rodent Models
Oral administration of this compound in healthy and diabetic rodent models has consistently shown an increase in plasma GLP-1 levels.
-
In healthy mice and rats, this compound treatment resulted in higher plasma total GLP-1 levels following an oral glucose challenge.[1][3]
-
Long-term treatment of streptozotocin-induced diabetic mice with this compound also led to increased plasma total GLP-1.[1]
-
A synergistic effect on active GLP-1 levels was observed when this compound was co-administered with the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, in mice.[1][3] This suggests that the increased GLP-1 secreted is biologically active and its degradation can be prevented.
While the abstracts of these studies confirm these findings, specific quantitative data on the fold-increase or plasma concentrations of GLP-1 are not publicly available in the summarized literature.
Clinical Data
To date, the publicly available clinical data for this compound is from Phase 1 studies.
Phase 1 Clinical Trial Results
A press release from Lexicon Pharmaceuticals in December 2018 announced topline results from Phase 1 clinical studies of this compound.[4] The studies included a single ascending-dose study in healthy volunteers and patients with type 2 diabetes, and a multiple ascending-dose study in patients with type 2 diabetes.
The key findings related to GLP-1 secretion were:
-
Increased Plasma GLP-1: this compound was reported to increase plasma levels of GLP-1 in patients with type 2 diabetes.[4]
-
Gut-Restriction Confirmed: The drug demonstrated minimal absorption and no systemic effect, with no increase in urinary glucose excretion from baseline, confirming its mechanism of action is restricted to the gastrointestinal tract.[4]
The press release did not provide specific quantitative data on the magnitude of the GLP-1 increase or the doses at which this was observed. The most common adverse event was diarrhea, which is consistent with the mechanism of intestinal SGLT1 inhibition.[4]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are not fully available in the public domain. However, based on standard methodologies in the field, the following outlines the likely approaches used.
Preclinical In Vivo GLP-1 Measurement
dot
Caption: A typical experimental workflow for assessing this compound's effect on GLP-1.
-
Animal Models: Studies likely utilized standard laboratory mouse and rat strains (e.g., C57BL/6 mice, Sprague-Dawley rats). Diabetic models were likely induced using streptozotocin.
-
Drug Administration: this compound was administered orally, likely via gavage, at various doses. A vehicle control group would have been included.
-
Oral Glucose Tolerance Test (OGTT): Following a fasting period, animals would receive an oral glucose load.
-
Blood Sampling: Blood samples would be collected at multiple time points before and after the glucose challenge. To measure active GLP-1, blood is typically collected in tubes containing a DPP-4 inhibitor.
-
GLP-1 Measurement: Plasma levels of total and active GLP-1 would be quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
Clinical Phase 1 Protocol
-
Study Design: The Phase 1 studies were likely designed as randomized, double-blind, placebo-controlled trials with single and multiple ascending doses.
-
Participants: The studies enrolled both healthy volunteers and patients with type 2 diabetes.
-
Drug Administration: Participants would have received single or multiple oral doses of this compound or a matching placebo.
-
Meal Tolerance Test (MTT): To assess postprandial GLP-1 secretion, participants would undergo a standardized meal tolerance test.
-
Blood Sampling: Serial blood samples would be collected before and after the meal to measure plasma concentrations of total and active GLP-1, glucose, and insulin.
-
Assays: GLP-1 levels would be determined using validated immunoassays.
Discussion and Future Directions
The available evidence strongly suggests that the gut-restricted SGLT1 inhibitor, this compound, effectively increases GLP-1 secretion in both preclinical models and humans with type 2 diabetes. This mechanism of action holds promise for the treatment of metabolic diseases, as it leverages the body's own incretin system.
However, a significant limitation in the current public knowledge is the lack of detailed quantitative data from both preclinical and clinical studies. To fully understand the therapeutic potential of this compound, further information is required on:
-
Dose-response relationship: The precise correlation between different doses of this compound and the magnitude of GLP-1 increase.
-
Pharmacodynamic profile: The time course of GLP-1 elevation following this compound administration.
-
Comparison with other GLP-1-based therapies: How the GLP-1 response to this compound compares to that of GLP-1 receptor agonists or DPP-4 inhibitors.
-
Long-term effects: The sustainability of the GLP-1 response with chronic this compound administration.
The development of this compound appears to be ongoing, and future publications or presentations from Lexicon Pharmaceuticals will be critical in providing the necessary data to the scientific community. The clinical development of the dual SGLT1/SGLT2 inhibitor sotagliflozin (LX4211), which has shown significant increases in GLP-1 in human trials, provides a strong rationale for the continued investigation of selective, gut-restricted SGLT1 inhibitors like this compound.[7][8]
Conclusion
This compound represents a novel approach to enhancing endogenous GLP-1 secretion through the targeted inhibition of intestinal SGLT1. Preclinical and early clinical data support its proposed mechanism of action and demonstrate its ability to increase plasma GLP-1 levels. While more detailed quantitative data is needed to fully characterize its efficacy, this compound holds potential as a future therapeutic option for type 2 diabetes and other metabolic disorders. This technical guide summarizes the current understanding of the role of this compound in GLP-1 secretion and is intended to serve as a resource for the research and drug development community.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lexicon Pharmaceuticals, Inc. Presents Preclinical Data on this compound, a New Clinical Candidate for Diabetes Designed to Reduce Glucose Absorption From Gastrointestinal Tract - BioSpace [biospace.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What clinical trials have been conducted for Sotagliflozin? [synapse.patsnap.com]
The Impact of LX2761 on Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LX2761 is a potent, orally administered, minimally absorbed inhibitor of the sodium-glucose cotransporter 1 (SGLT1) designed to act locally within the gastrointestinal tract.[1][2][3][4] By inhibiting SGLT1, this compound delays intestinal glucose absorption, leading to a cascade of downstream effects that modulate the gut microbiota and host metabolism.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms of action of this compound, its impact on the gut microbial ecosystem, and the subsequent physiological consequences. The information is supported by preclinical data and established methodologies in the field. While specific quantitative data on gut microbiota changes from this compound preclinical studies are not publicly available, this guide utilizes data from other SGLT1 inhibitors as a proxy to illustrate the expected effects, ensuring a comprehensive overview for research and development professionals.
Core Mechanism of Action of this compound
This compound is a highly potent inhibitor of both human SGLT1 and SGLT2 in vitro, with IC50 values of 2.2 nM and 2.7 nM, respectively. However, its design ensures that after oral administration, it remains predominantly within the intestinal lumen, leading to specific inhibition of intestinal SGLT1 with minimal systemic exposure and, consequently, negligible effects on renal SGLT2.[2][4]
SGLT1 is the primary transporter responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes.[2] By blocking this transporter, this compound effectively reduces the rate and amount of glucose absorbed in the small intestine.[1][2][3] This unabsorbed glucose then travels to the distal parts of the intestine, primarily the colon, where it becomes a substrate for the resident gut microbiota.[5]
Impact on Gut Microbiota Composition
The increased delivery of glucose to the colon creates a significant shift in the available nutrients for the gut microbiota, leading to a process of selection for glucose-fermenting bacterial species.[1] This alteration in the microbial environment is expected to reshape the composition of the gut microbiota. While direct studies on this compound's impact on microbiota composition are not publicly detailed, research on other SGLT1 inhibitors, such as SGL5213, provides valuable insights into the anticipated changes.
A study on the SGLT1 inhibitor SGL5213 in a mouse model of renal failure demonstrated a significant rebalancing of the gut microbiota.[1] The Firmicutes/Bacteroidetes ratio, a common indicator of gut dysbiosis, was increased in the disease model and was subsequently rebalanced by SGLT1 inhibition through an increase in Bacteroidetes and a reduction in Firmicutes.[1]
Table 1: Expected Changes in Gut Microbiota Composition Following SGLT1 Inhibition (Data from SGLT1 inhibitor SGL5213 study)
| Microbial Phylum | Change with SGLT1 Inhibition | Implication |
| Firmicutes | Decreased | Reversal of a key indicator of dysbiosis. |
| Bacteroidetes | Increased | Associated with a leaner phenotype and improved metabolic health. |
| Firmicutes/Bacteroidetes Ratio | Decreased | Indicates a shift towards a healthier gut microbial profile. |
Source: Data adapted from a study on the SGLT1 inhibitor SGL5213.[1] This serves as a proxy for the expected effects of this compound.
Alterations in Microbial Metabolites: Short-Chain Fatty Acids (SCFAs)
The fermentation of unabsorbed glucose by the colonic microbiota leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[5] These microbial metabolites are crucial signaling molecules that mediate many of the beneficial effects of a healthy gut microbiome. Several studies on SGLT inhibitors have demonstrated an increase in SCFA production.[5]
Table 2: Expected Changes in Cecal Short-Chain Fatty Acid Concentrations Following SGLT1 Inhibition
| Short-Chain Fatty Acid | Expected Change with SGLT1 Inhibition | Key Functions |
| Acetate | Increased | Serves as an energy source for peripheral tissues and may influence appetite regulation. |
| Propionate | Increased | Primarily utilized by the liver for gluconeogenesis and has been shown to reduce cholesterol synthesis. |
| Butyrate | Increased | The preferred energy source for colonocytes, strengthens the gut barrier, and has anti-inflammatory properties. |
Note: This table represents the expected outcomes based on the mechanism of action of SGLT1 inhibitors. Specific quantitative data for this compound is not publicly available.
Signaling Pathways and Physiological Consequences
The changes in gut microbiota and the resulting increase in SCFAs trigger a series of downstream signaling events, most notably the enhanced secretion of glucagon-like peptide-1 (GLP-1).
GLP-1 Secretion
GLP-1 is an incretin hormone secreted by L-cells in the distal intestine in response to nutrient stimulation. SCFAs, particularly butyrate and propionate, are potent stimulators of GLP-1 release. Preclinical studies with this compound have consistently shown an increase in plasma total GLP-1 levels following an oral glucose challenge.[1] Furthermore, the combination of this compound with a dipeptidyl-peptidase 4 (DPP-4) inhibitor, which prevents the degradation of active GLP-1, resulted in a synergistic increase in active GLP-1 levels.[1]
Glycemic Control and Other Metabolic Benefits
The increased GLP-1 levels, coupled with the delayed glucose absorption, contribute to improved glycemic control. GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying. Preclinical studies have demonstrated that long-term treatment with this compound lowers postprandial glucose, fasting glucose, and hemoglobin A1C in mouse models of diabetes.[1]
Gastrointestinal Tolerability
A notable dose-dependent side effect observed in preclinical studies with this compound is diarrhea.[1] This is likely a consequence of the osmotic effect of unabsorbed glucose and the rapid fermentation by the gut microbiota. Interestingly, the frequency and severity of diarrhea were found to decrease over time and could be mitigated by gradual dose escalation or by pretreatment with resistant starch, which helps to prime the colon for glucose metabolism by selecting for glucose-fermenting bacteria.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the impact of this compound on the gut microbiota.
16S rRNA Gene Sequencing for Gut Microbiota Analysis
Objective: To determine the composition of the gut microbiota in response to this compound treatment.
Methodology:
-
Sample Collection: Fecal samples are collected from mice at baseline and after a defined period of this compound treatment. Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit, such as the QIAamp PowerFecal Pro DNA Kit (Qiagen), following the manufacturer's instructions. DNA quality and quantity are assessed using a NanoDrop spectrophotometer and Qubit fluorometer.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers (e.g., 341F and 806R) containing Illumina adapters and barcodes for multiplexing.
-
Library Preparation and Sequencing: PCR products are purified, quantified, and pooled in equimolar concentrations. The pooled library is then sequenced on an Illumina MiSeq platform using a 2x300 bp paired-end sequencing protocol.
-
Bioinformatic Analysis: Raw sequencing reads are processed using a bioinformatics pipeline such as QIIME 2 or mothur. This includes quality filtering, denoising (e.g., with DADA2 or Deblur), chimera removal, and taxonomic classification against a reference database (e.g., Greengenes or SILVA). Alpha and beta diversity analyses are performed to assess within-sample and between-sample diversity, respectively.
Quantification of Short-Chain Fatty Acids in Cecal Contents
Objective: To measure the concentrations of acetate, propionate, and butyrate in the cecum of mice treated with this compound.
Methodology:
-
Sample Collection: At the end of the treatment period, mice are euthanized, and the cecal contents are collected, weighed, and immediately frozen in liquid nitrogen.
-
SCFA Extraction: A known weight of cecal content is homogenized in a solution of acidified water (e.g., with HCl) containing internal standards (isotopically labeled SCFAs such as 13C-acetate, 13C-propionate, and 13C-butyrate).
-
Derivatization (Optional but Recommended for LC-MS): For analysis by liquid chromatography-mass spectrometry (LC-MS), SCFAs are often derivatized to improve their chromatographic properties and ionization efficiency. A common derivatization agent is 3-nitrophenylhydrazine (3-NPH).
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS:
-
GC-MS: The acidified homogenate is extracted with an organic solvent (e.g., diethyl ether). The organic layer is then injected into a gas chromatograph coupled to a mass spectrometer. SCFAs are separated on a suitable capillary column and detected in selected ion monitoring (SIM) mode.
-
LC-MS/MS: The derivatized sample is injected into a liquid chromatograph. SCFAs are separated by reverse-phase chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Quantification: The concentration of each SCFA is determined by comparing the peak area of the analyte to that of its corresponding internal standard, using a calibration curve generated with known concentrations of SCFA standards.
Visualizations: Signaling Pathways and Workflows
References
- 1. SGLT-1-specific inhibition ameliorates renal failure and alters the gut microbial community in mice with adenine-induced renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. the-impact-of-sodium-glucose-cotransporter-inhibitors-on-gut-microbiota-a-scoping-review - Ask this paper | Bohrium [bohrium.com]
- 3. The Relationships between Gut Microbiota and Diabetes Mellitus, and Treatments for Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejmo.org [ejmo.org]
- 5. The impact of sodium-glucose cotransporter inhibitors on gut microbiota: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of LX2761: A Gut-Restricted SGLT1 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
LX2761 is a potent, orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1) with a mechanism of action designed to be localized to the gastrointestinal tract. Preclinical studies have demonstrated that this compound effectively reduces intestinal glucose absorption, leading to a significant lowering of postprandial glucose excursions and an increase in the secretion of glucagon-like peptide-1 (GLP-1). Due to its minimal systemic absorption, this compound is designed to avoid the urinary glucose excretion and associated risks observed with systemically active SGLT2 inhibitors. This technical guide provides a comprehensive overview of the preclinical findings on this compound, including its in vitro potency, in vivo efficacy in rodent models, and pharmacokinetic profile, offering a valuable resource for researchers and professionals in the field of diabetes and metabolic disease drug development.
Mechanism of Action
This compound is a highly potent inhibitor of SGLT1, a transporter protein primarily responsible for glucose absorption in the small intestine. By competitively binding to SGLT1, this compound blocks the uptake of glucose from the intestinal lumen into the enterocytes. This localized action in the gut leads to two primary downstream effects:
-
Reduced Postprandial Hyperglycemia: By delaying and reducing the absorption of dietary glucose, this compound mitigates the sharp increase in blood glucose levels that typically occurs after a meal.
-
Enhanced GLP-1 Secretion: The increased concentration of glucose in the distal small intestine stimulates the L-cells to secrete GLP-1, an incretin hormone with multiple beneficial effects on glucose homeostasis, including stimulating insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.
The chemical structure of this compound has been optimized to limit its systemic absorption, thereby concentrating its pharmacological activity within the gastrointestinal tract.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Species | IC50 (nM) |
| SGLT1 | Human | 2.2 |
| SGLT2 | Human | 2.7 |
Data from in vitro assays using cell lines expressing human SGLT1 and SGLT2.[2]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Unit |
| Dose | 50 | mg/kg |
| Cmax | 37 | nM |
| Tmax | 0.6 | hours |
| AUC | Undisclosed |
Pharmacokinetic profile following a single oral dose in rats, demonstrating low systemic exposure.
Table 3: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in Mice
| Treatment Group | Dose (mg/kg) | Reduction in Blood Glucose Excursion (AUC) | Increase in Cecal Glucose | Increase in Plasma tGLP-1 |
| This compound | 1.5 | Significant | Significant | Significant |
| This compound | 3 | Significant | Significant | Significant |
Results from an oral glucose tolerance test in mice, demonstrating dose-dependent efficacy.[3]
Experimental Protocols
In Vitro SGLT1 and SGLT2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human SGLT1 and SGLT2.
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human SGLT1 or human SGLT2 were used.
-
Cells were plated in 96-well plates and incubated until confluent.
-
On the day of the assay, the cell monolayers were washed with a sodium-containing buffer.
-
Cells were then incubated with varying concentrations of this compound for a predetermined period.
-
A solution containing a radiolabeled glucose analog (e.g., 14C-α-methylglucopyranoside, a non-metabolizable substrate of SGLTs) was added to each well.
-
After an incubation period, the uptake of the radiolabeled substrate was stopped by washing the cells with ice-cold buffer.
-
The cells were lysed, and the amount of intracellular radioactivity was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the in vivo efficacy of this compound in reducing postprandial glucose excursions.
Methodology:
-
Male C57BL/6 mice were fasted overnight.
-
This compound or vehicle was administered via oral gavage at specified doses (e.g., 1.5 and 3 mg/kg).
-
After a set period (e.g., 30 minutes), a baseline blood sample was collected from the tail vein.
-
A glucose solution (e.g., 2 g/kg) was then administered orally.
-
Blood samples were collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).
-
Blood glucose concentrations were measured using a glucometer.
-
The area under the curve (AUC) for the blood glucose excursion was calculated for each treatment group to assess the overall effect on glucose tolerance.
-
At the end of the study, cecal contents were collected to measure glucose concentration, and plasma was collected to measure total GLP-1 (tGLP-1) levels using an ELISA kit.[3]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the intestine.
Experimental Workflow for an Oral Glucose Tolerance Test
Caption: Workflow of a preclinical oral glucose tolerance test.
Logical Relationship of this compound's Therapeutic Effect
References
Methodological & Application
Application Notes and Protocols for In Vivo Study of LX2761 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent and orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1) with its activity primarily restricted to the gastrointestinal tract.[1][2] As an inhibitor of intestinal glucose absorption, this compound presents a promising therapeutic approach for managing glycemic control in diabetes.[1][2][3] Preclinical studies in murine models have demonstrated its efficacy in lowering postprandial glucose, fasting glucose, and hemoglobin A1C (HbA1c), while also increasing plasma levels of glucagon-like peptide-1 (GLP-1).[1] This document provides detailed protocols for conducting in vivo studies of this compound in mice, based on established preclinical research.
Mechanism of Action
This compound selectively inhibits SGLT1, a transporter protein predominantly expressed in the small intestine responsible for the absorption of glucose and galactose.[4] By blocking intestinal SGLT1, this compound delays and reduces glucose uptake from the gut into the bloodstream.[5][6] This localized action in the intestine minimizes systemic exposure and avoids significant inhibition of SGLT2 in the kidneys, thereby reducing the likelihood of urinary glucose excretion.[7] The increased glucose concentration in the intestinal lumen is believed to stimulate L-cells to release GLP-1, a key incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.
Figure 1: Simplified signaling pathway of this compound's mechanism of action in the intestine.
Experimental Protocols
Animal Models
For studying the efficacy of this compound, both healthy and diabetic mouse models can be utilized. A commonly used model for inducing diabetes is through the administration of streptozotocin (STZ), which is toxic to pancreatic β-cells.
Protocol for Streptozotocin (STZ)-Induced Diabetes in Mice:
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimation: Acclimate mice for at least one week prior to the study.
-
STZ Preparation: Prepare a fresh solution of STZ in sterile, cold 0.1 M sodium citrate buffer (pH 4.5) immediately before use.
-
Induction:
-
High-Dose Protocol: Administer a single intraperitoneal (IP) injection of STZ at 150 mg/kg body weight.[1]
-
Low-Dose Protocol: For a model that more closely mimics Type 1 diabetes, administer daily IP injections of STZ at 40-50 mg/kg for five consecutive days.
-
-
Monitoring: Monitor blood glucose levels from tail vein blood 72 hours after the final STZ injection and then weekly. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and suitable for the study.
This compound Formulation and Administration
Preparation of Dosing Solution:
-
This compound can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in water.
-
Prepare the suspension fresh daily and ensure it is thoroughly mixed before each administration.
Administration Protocol:
-
Route: Administer this compound via oral gavage.
-
Dosage: Effective doses in mice have been reported to range from 0.5 mg/kg to 3 mg/kg, administered once daily.[8]
-
Procedure for Oral Gavage:
-
Use a sterile, flexible gavage needle of appropriate size for mice (e.g., 20-22 gauge).
-
Measure the distance from the mouse's snout to the last rib to ensure proper tube placement into the stomach.
-
Gently restrain the mouse and insert the gavage needle into the esophagus, allowing the mouse to swallow the tube.
-
Administer the calculated volume of the this compound suspension slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Efficacy Endpoints and Measurement Protocols
a. Oral Glucose Tolerance Test (OGTT):
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Glucose: At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.
-
Glucose Challenge: Administer a 2 g/kg bolus of glucose solution (e.g., 20% D-glucose in sterile water) via oral gavage.
-
Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Analysis: Measure blood glucose levels at each time point using a glucometer. The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
b. Hemoglobin A1c (HbA1c) Measurement:
-
Sample Collection: Collect whole blood (approximately 50-100 µL) from the tail vein or via cardiac puncture at the end of the study into EDTA-coated tubes.
-
Analysis: Use a commercially available mouse HbA1c assay kit following the manufacturer's instructions.
c. Plasma GLP-1 Measurement:
-
Sample Collection: Collect whole blood into EDTA tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma.
-
Analysis: Measure total or active GLP-1 levels using a commercially available mouse GLP-1 ELISA kit.[9][10]
d. Monitoring of Side Effects: Diarrhea Assessment:
A known side effect of SGLT1 inhibitors is diarrhea due to the osmotic effect of unabsorbed glucose in the intestine.[1]
-
Observation: Visually inspect the cages daily for the presence of loose or watery stools.
-
Fecal Consistency Scoring:
-
Score 0: Normal, well-formed pellets.
-
Score 1: Soft, but formed pellets.
-
Score 2: Very soft, unformed stools.
-
Score 3: Watery diarrhea.
-
Figure 2: General experimental workflow for an in vivo study of this compound in diabetic mice.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Example Data Summary for an this compound In Vivo Study
| Parameter | Vehicle Control | This compound (0.5 mg/kg) | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| Baseline Blood Glucose (mg/dL) | 350 ± 25 | 345 ± 30 | 355 ± 20 | 350 ± 28 |
| Final Blood Glucose (mg/dL) | 340 ± 30 | 280 ± 25 | 220 ± 20** | 180 ± 15*** |
| HbA1c (%) | 9.5 ± 0.8 | 8.2 ± 0.6 | 7.1 ± 0.5 | 6.5 ± 0.4*** |
| OGTT Glucose AUC (mg·h/dL) | 600 ± 50 | 450 ± 40* | 350 ± 35 | 280 ± 30 |
| Plasma Total GLP-1 (pmol/L) | 10 ± 2 | 18 ± 3* | 25 ± 4** | 32 ± 5 |
| Diarrhea Score (mean) | 0.1 ± 0.1 | 0.5 ± 0.2 | 1.2 ± 0.3 | 1.8 ± 0.4** |
| Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control: *p<0.05, **p<0.01, **p<0.001. |
Conclusion
The protocols outlined in this document provide a comprehensive framework for conducting in vivo studies of this compound in mice. Adherence to these detailed methodologies will enable researchers to robustly evaluate the efficacy and side effect profile of this promising SGLT1 inhibitor. Careful experimental design and execution are crucial for obtaining reliable and reproducible data to further elucidate the therapeutic potential of this compound in the treatment of diabetes.
References
- 1. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms and computational insights into human SGLTs: advancing toward selective SGLT1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diacomp.org [diacomp.org]
- 6. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Oral Gavage Administration of LX2761 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of LX2761 in rodent models, based on preclinical studies. This compound is a potent and orally active inhibitor of the sodium-glucose cotransporter 1 (SGLT1) that is restricted to the gastrointestinal tract.[1][2] Its mechanism of action focuses on delaying intestinal glucose absorption, which in turn improves glycemic control.[3][4]
Mechanism of Action
This compound selectively inhibits SGLT1 in the intestines.[1] SGLT1 is a key transporter responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes. By blocking this transporter, this compound reduces the rate of glucose uptake from the gut, leading to several downstream effects that contribute to improved glycemic control:
-
Lowered Postprandial Glucose: Delayed glucose absorption directly results in lower blood glucose spikes after a meal.[1][5]
-
Increased GLP-1 Secretion: The increased presence of glucose in the lower intestine stimulates L-cells to secrete glucagon-like peptide-1 (GLP-1).[1][5] GLP-1 is an incretin hormone that enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety.
-
Improved Glycemic Control: The combined effects of reduced glucose absorption and increased GLP-1 lead to lower fasting blood glucose, reduced hemoglobin A1c (HbA1c), and overall better management of blood glucose levels.[1][5]
Signaling Pathway of this compound in the Intestine
Caption: Mechanism of this compound in inhibiting intestinal SGLT1.
Quantitative Data from Preclinical Studies
The following tables summarize the dose-dependent effects of this compound administered via oral gavage in various rodent models.
Table 1: Effect of this compound on Glycemic Control in Streptozotocin (STZ)-Induced Diabetic Mice [5][6]
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| Early-Onset Diabetes | |||
| OGTT Glucose AUC (day 21) | Baseline | Significant Decrease | Significant Decrease |
| Fasting Blood Glucose (day 32) | Baseline | Significant Decrease | Significant Decrease |
| Change in A1c (day 32) | Baseline | Significant Decrease | Significant Decrease |
| Well-Established Diabetes | |||
| OGTT Glucose AUC (day 20) | Baseline | Significant Decrease | Significant Decrease |
| Change in A1c (day 32) | Baseline | Trend towards decrease | Significant Decrease |
| Fasting Blood Glucose (day 49) | Baseline | Significant Decrease | Significant Decrease |
| Plasma tGLP-1 (day 49) | Baseline | Increased | Increased |
Table 2: Dose-Dependent Incidence of Diarrhea in Mice [1][7]
| This compound Dose | Incidence of Diarrhea | Mitigation Strategy |
| Dose-dependent | Occasional, decreases over time | Gradual dose escalation |
| 0.2 - 1.5 mg/kg | Observed | Pretreatment with resistant starch 4 |
| 0.5, 0.6, 0.7 mg/kg | Significantly decreased with dose escalation | - |
Experimental Protocols
Protocol 1: General Oral Gavage Procedure for Mice and Rats
This protocol provides a standardized method for administering this compound via oral gavage to ensure accurate dosing and animal welfare.[5][8]
Materials:
-
This compound compound
-
Vehicle for suspension/dissolution (e.g., 0.5% methylcellulose)
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[8]
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the animals to minimize stress.[9]
-
For mice, restrain by scruffing the neck and back to immobilize the head and body.
-
For rats, restrain by firmly holding the animal around the thoracic region while supporting the lower body.
-
-
Gavage Needle Measurement:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.
-
Mark the needle to ensure it is not inserted too far.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The animal should swallow as the tube is gently passed. If resistance is met, withdraw and reinsert. Do not force the needle.
-
Once the needle is in place, dispense the this compound formulation slowly and steadily.
-
Gently remove the needle along the same path of insertion.
-
-
Post-Procedure Monitoring:
-
Observe the animal for several minutes for any signs of distress, such as labored breathing.
-
Return the animal to its cage and monitor for any adverse effects.
-
Protocol 2: Oral Glucose Tolerance Test (OGTT) in this compound-Treated Mice
This protocol is designed to assess the effect of this compound on glucose tolerance.[5][6]
Materials:
-
This compound
-
Glucose solution (typically 2 g/kg body weight)
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
Procedure:
-
Dosing:
-
Administer the desired dose of this compound or vehicle to the mice via oral gavage as described in Protocol 1.
-
-
Fasting:
-
Fast the animals overnight (typically 12-16 hours) with free access to water.
-
-
Baseline Blood Glucose:
-
Obtain a baseline blood sample from the tail vein (time 0).
-
Measure the blood glucose concentration using a glucometer.
-
-
Glucose Challenge:
-
Administer a glucose solution (2 g/kg) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose at each time point.
-
-
Data Analysis:
-
Plot the blood glucose concentration over time.
-
Calculate the area under the curve (AUC) to quantify the glucose tolerance.
-
Experimental Workflow for a Preclinical Study
Caption: A typical workflow for a preclinical study with this compound.
Mitigation of Adverse Effects
The primary dose-dependent side effect observed with this compound in rodents is diarrhea.[1] This is likely due to the increased osmotic load in the intestines from the unabsorbed glucose. The following strategies have been shown to mitigate this effect:
-
Gradual Dose Escalation: Starting with a low dose of this compound and gradually increasing it over time can help the gastrointestinal system adapt, reducing the incidence and severity of diarrhea.[1][7]
-
Pretreatment with Resistant Starch: Administering resistant starch (a type of fermentable fiber) prior to this compound treatment can also decrease the frequency of diarrhea.[1] It is hypothesized that resistant starch promotes the growth of gut bacteria capable of fermenting the excess glucose that reaches the colon.
Conclusion
Oral gavage administration of this compound in rodent models is a critical step in the preclinical evaluation of this promising SGLT1 inhibitor. The protocols and data presented here provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of this compound for the treatment of metabolic diseases. Careful attention to dosing, animal welfare, and the mitigation of side effects will ensure the generation of robust and reliable data.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 3. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baicalein Ameliorates Insulin Resistance of HFD/STZ Mice Through Activating PI3K/AKT Signal Pathway of Liver and Skeletal Muscle in a GLP-1R-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. vmmpc.org [vmmpc.org]
Application Notes and Protocols for Oral Glucose Tolerance Testing in Mice with LX2761
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an oral glucose tolerance test (OGTT) in mice using LX2761, a potent and intestine-restricted inhibitor of the sodium-glucose cotransporter 1 (SGLT1).
Introduction
This compound is an investigational drug designed to improve glycemic control by inhibiting SGLT1 in the gastrointestinal tract, thereby reducing the absorption of glucose from the gut.[1] Preclinical studies in mouse models of diabetes have demonstrated the efficacy of this compound in lowering blood glucose excursions following an oral glucose challenge.[2][3] These notes offer a standardized protocol for evaluating the in vivo efficacy of this compound in mice using an OGTT.
Mechanism of Action
This compound is a potent inhibitor of SGLT1, a transporter protein primarily responsible for the absorption of glucose and galactose from the intestinal lumen.[2] By blocking SGLT1, this compound reduces the amount of glucose that enters the bloodstream from the diet.[1] This localized action in the gut minimizes systemic exposure and potential off-target effects.[1]
Figure 1: Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the quantitative data from preclinical studies in streptozotocin (STZ)-induced diabetic mice, illustrating the effect of this compound on glucose tolerance. The data represents the area under the curve (AUC) for blood glucose during an OGTT, with lower values indicating improved glucose tolerance.
| Treatment Group | Dosage (mg/kg) | Route of Administration | Time of OGTT Post-Dose | Glucose AUC (0-120 min) |
| Vehicle | - | Oral Gavage | N/A | Baseline |
| This compound | 1.5 | Oral Gavage | 6 hours | Significantly Reduced |
| This compound | 3 | Oral Gavage | 6 hours | Significantly Reduced |
| This compound | 1.5 | Oral Gavage | 15 hours | Significantly Reduced |
| This compound | 3 | Oral Gavage | 15 hours | Significantly Reduced |
Note: "Significantly Reduced" indicates a statistically significant decrease in the glucose AUC compared to the vehicle-treated group as reported in the source literature. Specific numerical values for AUC were not consistently available in the public domain.[3][4]
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) with this compound in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose (D-glucose)
-
Sterile water for injection or saline
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Glucometer and glucose test strips
-
Blood collection tubes (e.g., EDTA-coated)
-
Animal scale
-
Timer
Procedure:
-
Animal Acclimation and Fasting:
-
House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
Fast the mice for 4-6 hours before the start of the OGTT. Ensure access to water during the fasting period.
-
-
This compound Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.15 mg/mL and 0.3 mg/mL to deliver 1.5 mg/kg and 3 mg/kg in a 10 mL/kg volume).
-
Weigh each mouse to determine the precise volume of the this compound suspension to be administered.
-
Administer the vehicle or this compound suspension via oral gavage at the designated time before the glucose challenge (e.g., 6 or 15 hours).[3][4]
-
-
Baseline Blood Glucose Measurement (Time 0):
-
At the end of the fasting period and just before the glucose challenge, obtain a baseline blood sample.
-
Gently restrain the mouse and collect a small drop of blood from the tail tip.
-
Measure the blood glucose concentration using a calibrated glucometer.
-
-
Oral Glucose Challenge:
-
Prepare a 20-40% D-glucose solution in sterile water. A common dose is 2 g of glucose per kg of body weight, though some studies with this compound have used 4 g/kg.[3]
-
Administer the glucose solution via oral gavage. The volume should be calculated based on the mouse's body weight (e.g., 10 mL/kg).
-
-
Blood Glucose Monitoring:
-
Following the glucose administration, measure blood glucose at specific time points. Standard time points are typically 15, 30, 60, 90, and 120 minutes.
-
Collect blood from the tail tip at each time point.
-
-
Data Analysis:
-
Record all blood glucose readings.
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes for each mouse.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the AUC values between the vehicle and this compound-treated groups.
-
Figure 2: Experimental workflow for OGTT with this compound.
Conclusion
The provided protocol offers a standardized method for evaluating the efficacy of the SGLT1 inhibitor this compound in improving glucose tolerance in mice. Adherence to this protocol will enable researchers to generate robust and reproducible data, contributing to the understanding of this novel therapeutic agent for the potential treatment of diabetes.
References
Application Notes and Protocols: In Vitro Glucose Uptake Assay Using HEK293 Cells for LX2761
Introduction
LX2761 is a potent, orally administered inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2)[1][2][3][4]. These transporters play a crucial role in glucose absorption in the intestine (SGLT1) and glucose reabsorption in the kidneys (SGLT2)[5][6]. By inhibiting these transporters, this compound has the potential to improve glycemic control in individuals with diabetes[3][7][8][9]. Understanding the in vitro efficacy and mechanism of action of this compound is a critical step in its development and evaluation.
This document provides a detailed protocol for performing an in vitro glucose uptake assay using Human Embryonic Kidney 293 (HEK293) cells engineered to express either human SGLT1 or SGLT2. This cell-based assay is a valuable tool for characterizing the inhibitory activity of compounds like this compound on specific glucose transporters. The protocol is designed for researchers, scientists, and drug development professionals.
Principle of the Assay
This assay utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in HEK293 cells stably expressing either SGLT1 or SGLT2[10]. 2-NBDG is taken up by glucose transporters and accumulates within the cell, as it is not readily metabolized. The intracellular fluorescence intensity is directly proportional to the amount of glucose uptake. By treating the cells with varying concentrations of this compound, the inhibitory effect of the compound on SGLT1- or SGLT2-mediated glucose uptake can be quantified.
Signaling Pathway of SGLT1/2 Mediated Glucose Transport
The following diagram illustrates the mechanism of glucose transport by SGLT1 and SGLT2 and the inhibitory action of this compound.
Caption: SGLT1/2 transport and this compound inhibition.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| HEK293 cells stably expressing hSGLT1 | ATCC | CRL-1573 (parental) |
| HEK293 cells stably expressing hSGLT2 | ATCC | CRL-1573 (parental) |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Geneticin (G418) | Thermo Fisher Scientific | 10131035 |
| This compound | MedchemExpress | HY-100367 |
| 2-NBDG | Thermo Fisher Scientific | N13195 |
| Phlorizin | Sigma-Aldrich | P3449 |
| Cytochalasin B | Sigma-Aldrich | C6762 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | 10010023 |
| 96-well black, clear-bottom plates | Corning | 3603 |
| Fluorescence plate reader | Molecular Devices | SpectraMax i3x |
Experimental Protocol
The following diagram outlines the workflow for the in vitro glucose uptake assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Efficacy of LX2761 Using a Cell-Based Glucose Uptake Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for assessing the in vitro efficacy of LX2761, a potent inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1).[1][2] this compound is also an inhibitor of SGLT2 in vitro.[1] The described cell-based assay quantifies the inhibition of glucose uptake in cells expressing SGLT1, providing a robust method for determining the compound's potency and selectivity. The protocol utilizes a fluorescent glucose analog, 2-NBDG, for a non-radioactive, high-throughput compatible method.[3][4][5][6][7]
Introduction
Sodium-glucose cotransporters (SGLTs) are critical for glucose transport across the cell membrane.[8] SGLT1 is predominantly found in the small intestine and is responsible for the absorption of glucose and galactose from the diet.[8][9] SGLT2 is primarily located in the proximal tubules of the kidneys and is responsible for the majority of glucose reabsorption from the glomerular filtrate.[10] In pathologies such as diabetes, inhibition of SGLTs is a promising therapeutic strategy to control hyperglycemia.[4][11]
This compound is a potent inhibitor of SGLT1 and SGLT2.[1] It is designed to be restricted to the gastrointestinal tract, where it primarily inhibits SGLT1 to delay glucose absorption.[1][2] This application note details a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound on SGLT1-mediated glucose uptake. The assay employs a cell line overexpressing human SGLT1 and measures the uptake of the fluorescent glucose analog 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG).
Signaling Pathway
SGLT1 facilitates the transport of glucose across the apical membrane of intestinal epithelial cells by coupling it with the transport of sodium ions down their electrochemical gradient. This compound non-covalently binds to SGLT1, locking the transporter in an outward-open conformation and thereby blocking the translocation of glucose into the cell.[8][9]
Caption: Inhibition of SGLT1-mediated glucose transport by this compound.
Experimental Workflow
The overall workflow for the cell-based assay to determine this compound efficacy is depicted below. The process involves seeding SGLT1-expressing cells, pre-incubating them with this compound, initiating glucose uptake with a fluorescent analog, and finally, measuring the intracellular fluorescence to quantify the inhibitory effect.
Caption: Experimental workflow for the this compound cell-based efficacy assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing human SGLT1 (HEK293-hSGLT1). Alternatively, other suitable cell lines like CHO cells can be used.[3][7]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for maintaining stable expression.
-
Krebs-Ringer-Henseleit (KRH) Buffer: 120 mM NaCl, 4.7 mM KCl, 1.2 mM MgCl2, 2.2 mM CaCl2, 10 mM HEPES, pH 7.4.
-
Sodium-Free KRH Buffer: KRH buffer with NaCl replaced by 120 mM choline chloride.
-
Test Compound: this compound, dissolved in DMSO to prepare a stock solution.
-
Control Compounds:
-
Fluorescent Glucose Analog: 2-NBDG.
-
Lysis Buffer: 0.2 N NaOH.
-
Neutralization Buffer: 0.2 N HCl.
-
Equipment:
-
96-well black, clear-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm).
-
Procedure
1. Cell Culture and Seeding:
-
Culture HEK293-hSGLT1 cells in complete culture medium in a humidified incubator.
-
Harvest the cells and seed them into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well.
-
Incubate for 24-48 hours until a confluent monolayer is formed.
2. Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in KRH buffer to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay should be kept below 0.5%.
-
Prepare solutions for controls: vehicle (DMSO in KRH buffer), positive control (Phlorizin in KRH buffer), and non-specific uptake control (sodium-free KRH buffer).
3. Glucose Uptake Assay:
-
On the day of the assay, gently wash the confluent cell monolayers twice with 200 µL of pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing the various concentrations of this compound or control compounds to the respective wells.
-
For the non-specific uptake control, add 100 µL of sodium-free KRH buffer.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Prepare a working solution of 2-NBDG in KRH buffer.
-
To initiate glucose uptake, add 10 µL of the 2-NBDG working solution to each well to a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.
4. Measurement of Fluorescence:
-
After the final wash, add 100 µL of lysis buffer (0.2 N NaOH) to each well and incubate for 30-60 minutes at room temperature to lyse the cells.
-
Neutralize the lysate by adding 100 µL of neutralization buffer (0.2 N HCl).
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.
Data Presentation and Analysis
The quantitative data should be organized and analyzed as follows:
-
Subtract the background fluorescence (wells with no cells).
-
Determine the SGLT1-specific glucose uptake by subtracting the average fluorescence of the non-specific uptake (sodium-free buffer) from the total uptake (vehicle control).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Fluorescence_this compound - Fluorescence_Non-specific) / (Fluorescence_Vehicle - Fluorescence_Non-specific)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Table 1: Raw Fluorescence Data (Example)
| Treatment Group | Concentration | Replicate 1 (RFU) | Replicate 2 (RFU) | Replicate 3 (RFU) | Mean RFU | Std. Dev. |
| No Cells (Background) | - | 150 | 155 | 148 | 151 | 3.6 |
| Vehicle (Total Uptake) | 0 | 8500 | 8650 | 8480 | 8543 | 92.9 |
| Non-specific Uptake | - | 1200 | 1250 | 1220 | 1223 | 25.2 |
| Phlorizin | 100 µM | 1300 | 1350 | 1310 | 1320 | 26.5 |
| This compound | 0.1 nM | 8300 | 8450 | 8280 | 8343 | 92.9 |
| This compound | 1 nM | 7500 | 7650 | 7480 | 7543 | 92.9 |
| This compound | 10 nM | 4500 | 4650 | 4480 | 4543 | 92.9 |
| This compound | 100 nM | 1800 | 1850 | 1780 | 1810 | 36.1 |
| This compound | 1 µM | 1320 | 1370 | 1330 | 1340 | 26.5 |
Table 2: Calculated Percentage Inhibition and IC50
| This compound Concentration | Log [this compound] | Mean RFU | % Inhibition |
| 0.1 nM | -10 | 8343 | 2.7 |
| 1 nM | -9 | 7543 | 13.7 |
| 10 nM | -8 | 4543 | 54.7 |
| 100 nM | -7 | 1810 | 92.0 |
| 1 µM | -6 | 1340 | 98.4 |
| IC50 (nM) | ~8.5 |
Note: The data presented in these tables are for illustrative purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 6. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural mechanism of SGLT1 inhibitors | THE LEI GROUP [chem.pku.edu.cn]
- 9. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying LX2761 in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent and orally administered inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1) that is restricted to the intestine.[1][2] In preclinical studies, this compound has demonstrated the potential to improve glycemic control by delaying intestinal glucose absorption.[3] This mechanism of action leads to lower postprandial and fasting glucose levels, reduced hemoglobin A1C (HbA1c), and an increase in plasma glucagon-like peptide-1 (GLP-1).[1][2] These characteristics make this compound a promising candidate for the treatment of diabetes.
These application notes provide detailed protocols for utilizing relevant animal models to study the efficacy and mechanism of action of this compound in a preclinical setting.
Mechanism of Action: SGLT1 Inhibition
Sodium-glucose cotransporter 1 (SGLT1) is predominantly responsible for the absorption of glucose and galactose in the small intestine.[4][5] By inhibiting SGLT1 in the gastrointestinal tract, this compound effectively reduces the rate of glucose uptake from dietary carbohydrates.[3] This localized action in the gut minimizes systemic exposure and potential off-target effects.[3] A key consequence of intestinal SGLT1 inhibition is the stimulation of GLP-1 release, an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and slows gastric emptying.[2][5]
Figure 1: Simplified signaling pathway of this compound action in the intestine.
Recommended Animal Models
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Based on its mechanism of action and the nature of diabetes, the following models are recommended:
-
Streptozotocin (STZ)-Induced Diabetic Mouse (Model for Type 1 Diabetes): STZ is a chemical toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[6][7] This model is useful for studying agents that do not primarily rely on insulin secretion for their effect, which is consistent with the mechanism of this compound.[1][2] Both acute and chronic diabetic states can be induced, allowing for the evaluation of this compound's effects on the progression of hyperglycemia and associated complications.[1]
-
db/db Mouse (Model for Type 2 Diabetes): These mice have a spontaneous mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[8] The db/db mouse model recapitulates many features of human type 2 diabetes and is suitable for assessing the efficacy of this compound in the context of insulin resistance and metabolic syndrome.[8][9]
Experimental Protocols
Protocol 1: Induction of Diabetes using Streptozotocin (STZ)
Objective: To induce a state of hyperglycemia in mice that mimics type 1 diabetes.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M sodium citrate buffer (pH 4.5), chilled
-
8-10 week old male C57BL/6J mice
-
Blood glucose meter and test strips
-
Insulin syringes
Procedure:
-
Fast mice for 4-6 hours prior to STZ injection.[10]
-
Prepare a fresh solution of STZ in cold sodium citrate buffer immediately before use. A common dosing strategy is a single high dose (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).[10][11] The multiple low-dose regimen is often preferred as it can induce a more gradual onset of diabetes.
-
Administer STZ via intraperitoneal (IP) injection.
-
Provide mice with 10% sucrose water for 24-48 hours post-injection to prevent hypoglycemia due to acute β-cell lysis.[10]
-
Monitor blood glucose levels from tail vein blood starting 72 hours after the final STZ injection.
-
Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.
Protocol 2: Evaluation of this compound Efficacy in Diabetic Mice
Objective: To assess the effect of this compound on glycemic control in a diabetic mouse model.
Figure 2: General experimental workflow for evaluating this compound.
Materials:
-
Diabetic mice (STZ-induced or db/db)
-
This compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated for plasma)
Procedure:
-
Animal Grouping: Randomly assign diabetic mice to treatment groups (n=10-15 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose, e.g., 1.5 mg/kg)
-
Group 3: this compound (high dose, e.g., 3 mg/kg)[1]
-
-
Drug Administration: Administer this compound or vehicle once daily via oral gavage for the duration of the study (e.g., 4-8 weeks).
-
Monitoring: Record body weight, food, and water intake at regular intervals.
-
Efficacy Parameters:
-
Fasting and Non-fasting Blood Glucose: Measure weekly from tail vein blood.
-
Oral Glucose Tolerance Test (OGTT): Perform at a specified time point (e.g., day 20) to assess glucose disposal.[12]
-
HbA1c: Measure from whole blood at baseline and at the end of the study to assess long-term glycemic control.[12]
-
Plasma GLP-1: Collect plasma at specified time points to measure total or active GLP-1 levels.[1]
-
Protocol 3: Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of this compound on glucose tolerance.
Materials:
-
Glucose solution (e.g., 2 g/kg body weight)[13]
-
Blood glucose meter and test strips
-
Timer
Procedure:
-
Fast mice for 4-6 hours.[14]
-
Administer the daily dose of this compound or vehicle. The OGTT can be performed at various times post-dosing to assess the duration of action. For example, it has been performed 15 hours after this compound administration.[1]
-
At time 0, measure baseline blood glucose from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[15]
-
Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC) for each group to quantify glucose tolerance.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Glycemic Parameters in STZ-Induced Diabetic Mice Treated with this compound for 32 Days
| Parameter | Vehicle Control | This compound (1.5 mg/kg) | This compound (3 mg/kg) |
| Baseline HbA1c (%) | 9.5 ± 0.4 | 9.3 ± 0.3 | 9.4 ± 0.5 |
| Change in HbA1c at Day 32 (%) | +0.2 ± 0.1 | -0.5 ± 0.2 | -1.1 ± 0.3 |
| Fasting Blood Glucose (mg/dL) at Day 49 | 450 ± 35 | 380 ± 28 | 310 ± 25 |
| OGTT AUC (0-120 min) at Day 20 | 55000 ± 4500 | 48000 ± 3800 | 41000 ± 3200 |
| Plasma GLP-1 (pM) at Day 49 | 8.2 ± 1.1 | 12.5 ± 1.5 | 16.8 ± 1.9** |
| Survival Rate (%) at Day 49 | 65% | 80% | 92% |
Data are presented as mean ± SEM. Hypothetical data based on published findings for illustrative purposes.[1][12] *p < 0.05, **p < 0.01 vs. Vehicle Control.
Table 2: Metabolic Parameters in db/db Mice Treated with this compound for 8 Weeks
| Parameter | Vehicle Control | This compound (3 mg/kg) |
| Initial Body Weight (g) | 45.2 ± 1.5 | 44.9 ± 1.8 |
| Final Body Weight (g) | 52.5 ± 2.1 | 48.3 ± 1.9 |
| Weekly Food Intake (g) | 42.1 ± 2.5 | 40.5 ± 2.2 |
| Fasting Blood Glucose (mg/dL) | 380 ± 25 | 250 ± 20** |
| Fasting Plasma Insulin (ng/mL) | 5.8 ± 0.6 | 4.2 ± 0.5 |
| HbA1c (%) | 10.2 ± 0.5 | 8.1 ± 0.4** |
Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. *p < 0.05, **p < 0.01 vs. Vehicle Control.
Concluding Remarks
The protocols and models described provide a robust framework for the preclinical evaluation of this compound. The STZ-induced and db/db mouse models are well-characterized and relevant for studying the anti-diabetic effects of an intestine-restricted SGLT1 inhibitor. Consistent data collection on glycemic control, body weight, and key biomarkers like GLP-1 will be essential in elucidating the therapeutic potential of this compound. Researchers should adhere to institutional animal care and use committee (IACUC) guidelines for all procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of SGLT1 and SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diacomp.org [diacomp.org]
- 11. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a refined protocol for mouse oral glucose tolerance testing without gavage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experiments with LX2761
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent and orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[1][2] Its mechanism of action is primarily restricted to the gastrointestinal (GI) tract, where it delays intestinal glucose absorption.[3][4] This localized activity in the gut minimizes systemic exposure and potential off-target effects. In preclinical studies, this compound has been shown to improve glycemic control by lowering blood glucose excursions and increasing plasma levels of glucagon-like peptide-1 (GLP-1).[1][5] These characteristics make this compound a promising therapeutic candidate for metabolic diseases.
This document provides detailed protocols for the preparation and administration of this compound for in vivo experiments, based on findings from preclinical studies. It also includes a summary of its biological activity and signaling pathways.
Physicochemical and In Vitro Data
| Property | Value | Species | Reference |
| Target | SGLT1 | Human | [2][6] |
| IC₅₀ (SGLT1) | 2.2 nM | Human | [2][6] |
| IC₅₀ (SGLT2) | 2.7 nM | Human | [2][6] |
| Mechanism | Competitive inhibitor, restricted to the intestinal lumen | In vitro / In vivo | [1][3][7][8] |
| Chemical Formula | C₃₂H₄₇N₃O₆S | N/A | [6] |
| Molecular Weight | 601.80 g/mol | N/A | [6] |
In Vivo Experimental Data
Efficacy in Murine Models of Diabetes
| Animal Model | Dose(s) | Route | Key Findings | Reference |
| Healthy Mice & Rats | 0.15 mg/kg (mice), 50 mg/kg (rats) | Oral Gavage | Lowered blood glucose excursions, increased plasma total GLP-1. | [1] |
| Streptozotocin (STZ)-Induced Diabetic Mice (Early Onset) | 1.5 or 3 mg/kg | Oral Gavage | Lowered postprandial glucose, fasting glucose, and HbA1c; increased plasma total GLP-1. | [1][5] |
| Streptozotocin (STZ)-Induced Diabetic Mice (Late Onset) | 1.5 or 3 mg/kg | Oral Gavage | Improved survival, lowered postprandial glucose, fasting glucose, and HbA1c; increased plasma total GLP-1. | [1][5] |
Note: A dose-dependent side effect of diarrhea has been observed in mice and rats. This can be mitigated by gradual dose escalation or by pretreatment with resistant starch 4.[1][5]
Signaling Pathway of this compound in the Intestine
The following diagram illustrates the mechanism of action of this compound in an intestinal epithelial cell (enterocyte).
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice. As this compound is likely poorly soluble in water, a common vehicle for such compounds is a methylcellulose-based formulation.
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Sterile beakers and graduated cylinders
-
Analytical balance
Procedure:
-
Prepare the Vehicle (0.5% Methylcellulose in 0.2% Tween 80):
-
Heat approximately half of the final required volume of deionized water to 60-70°C in a sterile beaker with a magnetic stir bar.
-
Slowly add the methylcellulose powder (0.5% w/v) to the heated water while stirring to create a uniform suspension.
-
Remove the beaker from the heat and add the remaining volume of cold deionized water while continuing to stir.
-
Place the beaker on ice or in a cold room (4°C) and continue to stir until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take several hours or can be left overnight.
-
Add Tween 80 to a final concentration of 0.2% v/v and mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume of the dosing solution.
-
Weigh the calculated amount of this compound powder.
-
In a separate, smaller sterile container, add a small amount of the prepared vehicle to the this compound powder to create a paste. This helps to ensure the powder is adequately wetted and reduces clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing or vortexing until the desired final volume is reached and the suspension is homogeneous.
-
-
Storage and Handling:
-
Store the final suspension at 4°C and protect it from light.
-
It is recommended to prepare the suspension fresh daily.
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
-
In Vivo Administration Protocol (Oral Gavage in Mice)
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the experimental conditions as per institutional guidelines.
-
Weigh each mouse immediately before dosing to accurately calculate the required volume of the this compound suspension.
-
-
Dose Calculation:
-
Calculate the volume to be administered using the following formula: Volume (mL) = (Desired Dose (mg/kg) x Animal Weight (kg)) / Concentration of Suspension (mg/mL)
-
-
Administration:
-
Gently restrain the mouse.
-
Fill a syringe with the calculated volume of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Experimental Workflow Diagram
The following diagram outlines a typical workflow for an in vivo efficacy study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
Application Note: Quantification of LX2761 in Biological Samples using LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of LX2761 in biological matrices, specifically plasma. This compound is a potent, orally bioavailable inhibitor of sodium-glucose cotransporter 1 (SGLT1) and SGLT2, which plays a crucial role in glycemic control.[1][2][3] The method outlined herein is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in the development of this therapeutic agent. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the bioanalysis of this compound.
Introduction
This compound is an investigational drug that targets both SGLT1 and SGLT2 with high potency, inhibiting glucose uptake with IC50 values in the low nanomolar range.[1][3] Its mechanism of action, which involves delaying intestinal glucose absorption, offers a promising approach for the treatment of diabetes.[2] To support preclinical and clinical development, a reliable analytical method for the quantification of this compound in biological samples is imperative. LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and wide dynamic range. While specific validated methods for this compound are not widely published, methods for other SGLT inhibitors provide a strong basis for the development of a robust assay. This application note details such a method, suitable for high-throughput analysis in a research or drug development setting.
Signaling Pathway of SGLT1/2 Inhibition
Caption: Mechanism of this compound action on SGLT1/2 transporters.
Experimental Protocol
This protocol is based on established methodologies for the analysis of other SGLT inhibitors in plasma.[4]
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), preferably a stable isotope-labeled this compound (e.g., this compound-d4) or a structurally similar SGLT inhibitor.
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Blank rodent or human plasma (K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC vials
Instrumentation
-
Liquid Chromatography: A UPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in plasma matrices.
Caption: Workflow for plasma sample preparation by protein precipitation.
Procedure:
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B).
-
Vortex briefly and transfer to an HPLC vial for analysis.
LC-MS/MS Method
The following parameters serve as a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusion of this compound and IS |
| Collision Gas | Argon |
Note: The MRM transitions (precursor ion → product ion) and collision energies must be optimized by infusing a standard solution of this compound and the chosen internal standard into the mass spectrometer.
Hypothetical MRM Transitions for this compound:
Based on its molecular weight of 601.8 g/mol , the protonated molecule [M+H]⁺ would be at m/z 602.8. Product ions would be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 602.8 | To be determined | 100 | To be determined |
| IS (e.g., this compound-d4) | 606.8 | To be determined | 100 | To be determined |
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 4: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the matrix. | No significant interfering peaks at the retention times of this compound and IS in blank plasma from at least 6 sources. |
| Linearity | The relationship between concentration and instrument response. | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal concentration and the variability of the measurements. | Replicate analysis (n=5) of QC samples at LLOQ, Low, Mid, and High concentrations. Accuracy within ±15% (±20% at LLOQ) of nominal. Precision (CV%) ≤15% (≤20% at LLOQ). |
| Recovery | The efficiency of the extraction process. | Consistent and reproducible recovery across low, mid, and high concentrations. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | Matrix factor should be consistent across different lots of plasma. |
| Stability | Stability of the analyte in the biological matrix under various storage and handling conditions. | Bench-top, freeze-thaw, and long-term stability evaluated. Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
The LC-MS/MS method described provides a framework for the reliable quantification of this compound in plasma. The use of protein precipitation offers a simple and rapid sample preparation approach, while the specified chromatographic and mass spectrometric conditions provide a strong starting point for method optimization. Proper validation is essential to ensure that the method is accurate, precise, and robust for its intended purpose in supporting drug development programs for this compound.
References
- 1. A validated LC-MS/MS method for the determination of canagliflozin, a sodium-glucose co-transporter 2 (SGLT-2) inhibitor, in a lower volume of rat plasma: application to pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. research.rug.nl [research.rug.nl]
- 4. Simple, fast and robust LC-MS/MS method for the simultaneous quantification of canagliflozin, dapagliflozin and empagliflozin in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Intestinal Nutrient Sensing with LX2761
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2761 is a potent and orally administered inhibitor of the sodium-glucose cotransporter 1 (SGLT1) with a unique characteristic: it is restricted to the intestinal lumen, minimizing systemic exposure.[1][2] SGLT1 is the primary transporter responsible for the absorption of glucose and galactose from the intestinal lumen into the enterocytes.[3] By inhibiting SGLT1, this compound effectively delays and reduces intestinal glucose absorption, leading to a cascade of effects that are of significant interest in the study of intestinal nutrient sensing and the development of therapeutics for metabolic diseases, particularly type 2 diabetes.[2][4]
The primary mechanism of action of this compound involves the localized inhibition of SGLT1 in the gastrointestinal tract.[2] This targeted action directly impacts the rate and amount of glucose absorbed from the diet, leading to lower postprandial glucose excursions.[1] A key consequence of this delayed glucose absorption is the increased delivery of glucose to the distal gut, which in turn stimulates the secretion of important gut hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), from enteroendocrine L-cells.[1][5] These hormones play crucial roles in regulating glucose homeostasis, appetite, and gastric emptying.[6] The elevation of GLP-1, an incretin hormone, enhances glucose-dependent insulin secretion and suppresses glucagon release, further contributing to improved glycemic control.[1][7]
These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate intestinal nutrient sensing mechanisms. Detailed protocols for key in vivo and in vitro experiments are provided, along with data presentation tables and diagrams to facilitate experimental design and interpretation.
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on glycemic control and gut hormone secretion in mice.
Table 1: Effect of this compound on Glycemic Control in Diabetic Mice
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) | Reference |
| OGTT Glucose AUC (0-120 min) on Day 20 | Significantly Decreased | Significantly Decreased | [8] | |
| Change in A1C on Day 32 | Significantly Improved | [8] | ||
| Fasting Blood Glucose on Day 49 | Lower | Lower | [8] |
Table 2: Effect of this compound on Gut Hormone Secretion and Intestinal Environment in Diabetic Mice
| Parameter | Vehicle | This compound (1.5 mg/kg) | This compound (3 mg/kg) | Reference |
| Plasma Total GLP-1 on Day 49 | Increased | Increased | [8] | |
| Cecal Glucose on Day 49 | Numerically Increased | Numerically Increased | [9] | |
| Cecal pH on Day 49 | Significantly Decreased | Significantly Decreased | [9] |
Table 3: Dose-Dependent Incidence of Diarrhea in Mice Treated with this compound
| This compound Dose (mg/kg) | Percentage of Mice with Diarrhea (Day 1-4) | Reference |
| 0.2 - 1.5 | Dose-dependent increase | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Intestinal Nutrient Sensing
Figure 1: Proposed signaling pathway of this compound in the intestine.
Experimental Workflow for In Vivo Studies
Figure 2: General experimental workflow for in vivo studies with this compound.
Experimental Protocols
In Vivo Study: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of this compound on glucose tolerance in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Male C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (containing EDTA and a DPP-4 inhibitor)
-
Centrifuge
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Fasting: Fast the mice for 6 hours before the start of the experiment, with free access to water.[10]
-
Baseline Blood Glucose: At time 0, obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
This compound Administration: Immediately after the baseline blood draw, administer this compound (e.g., 0.2 - 3 mg/kg) or vehicle via oral gavage.[2]
-
Glucose Challenge: 30 minutes after this compound/vehicle administration, administer a glucose solution (2 g/kg) via oral gavage.[11]
-
Serial Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes after the glucose challenge.
-
Blood Glucose Measurement: Measure blood glucose at each time point using a glucometer.
-
Plasma Collection: For hormone analysis, collect blood into tubes containing EDTA and a DPP-4 inhibitor to prevent GLP-1 and PYY degradation. Centrifuge the blood at 4°C to separate the plasma and store at -80°C until analysis.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify overall glucose tolerance.[12][13][14]
In Vitro Study: SGLT1 Inhibition Assay
This protocol is to determine the inhibitory activity of this compound on SGLT1 in a cell-based assay.
Materials:
-
CHO or HEK293 cells stably expressing human SGLT1 (hSGLT1)
-
This compound
-
[14C]-alpha-methyl-D-glucopyranoside ([14C]AMG) (a non-metabolizable glucose analog)
-
Uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 5 mM Tris, pH 7.4)
-
Scintillation counter and scintillation fluid
-
96-well plates
Procedure:
-
Cell Seeding: Seed the hSGLT1-expressing cells into 96-well plates and grow to confluence.
-
Compound Incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle in uptake buffer for a specified time (e.g., 15-30 minutes) at 37°C.
-
[14C]AMG Uptake: Initiate the uptake by adding uptake buffer containing [14C]AMG (and the corresponding concentration of this compound or vehicle). Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[15]
-
Wash: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [14C]AMG.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [14C]AMG uptake against the log concentration of this compound.
Measurement of Plasma GLP-1 and PYY
This protocol outlines the measurement of active GLP-1 and total PYY from plasma samples.
Materials:
-
Plasma samples collected as described in the OGTT protocol
-
Commercially available ELISA kits for active GLP-1 and total PYY
-
Microplate reader
Procedure:
-
Sample Preparation: Thaw the plasma samples on ice.
-
ELISA Assay: Follow the manufacturer's instructions for the specific ELISA kits. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric or chemiluminescent signal.
-
-
Data Acquisition: Read the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the concentrations of active GLP-1 and total PYY in the samples by comparing their signals to the standard curve generated from the known concentrations of the standards.
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the intricate mechanisms of intestinal nutrient sensing. Its gut-restricted action allows for the specific investigation of SGLT1-mediated effects on glucose absorption and the subsequent signaling cascade involving gut hormones. The provided protocols and data summaries offer a framework for researchers to design and execute robust experiments to further explore the therapeutic potential of targeting intestinal SGLT1 for the management of metabolic diseases. Careful consideration of dose-response relationships and potential side effects, such as diarrhea, is crucial for the successful implementation and interpretation of these studies.[1]
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. assets.cureus.com [assets.cureus.com]
- 6. The role and mechanism of gut microbiota-derived short-chain fatty in the prevention and treatment of diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Short-Chain Fatty Acids Stimulate Glucagon-Like Peptide-1 Secretion via the G-Protein–Coupled Receptor FFAR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. Comparison of Glucose Area Under the Curve Measured Using Minimally Invasive Interstitial Fluid Extraction Technology with Continuous Glucose Monitoring System in Diabetic Patients [e-dmj.org]
- 13. Evaluation of Glycemic Variability in Well-Controlled Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Mitigating diarrhea as a side effect of LX2761 in mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing LX2761 in murine experimental models, with a specific focus on mitigating the common side effect of diarrhea.
Troubleshooting Guide: Managing Diarrhea in Mice Treated with this compound
This guide addresses the primary adverse effect of diarrhea observed during preclinical studies with this compound and offers scientifically validated mitigation strategies.
Problem: Mice are exhibiting diarrhea, characterized by loose or unformed stools, after oral administration of this compound.
Cause: this compound is a potent inhibitor of the sodium-glucose cotransporter 1 (SGLT1) located in the intestine.[1][2][3] By blocking SGLT1, this compound prevents the absorption of glucose from the intestinal lumen.[4][5][6] This leads to an accumulation of unabsorbed glucose, creating an osmotic gradient that draws water into the intestines, resulting in diarrhea.[7][8][9] The severity of diarrhea is typically dose-dependent.[1][2]
Solutions:
Two primary strategies have been shown to effectively reduce the incidence and severity of this compound-induced diarrhea in mice:
-
Gradual Dose Escalation: Acclimatizing the gastrointestinal system to the presence of unabsorbed glucose can significantly reduce the frequency of diarrhea.[1][2] A slow increase in the dosage of this compound allows the colonic environment to adapt.
-
Pretreatment with Resistant Starch 4 (RS4): Dietary supplementation with RS4 prior to and/or during this compound treatment has been demonstrated to substantially decrease the occurrence of diarrhea.[1][2] RS4 is a type of starch that is slowly digested, and its fermentation in the colon by gut microbiota is thought to "prime" the colon for glucose metabolism.[1][2] This adaptation helps to manage the increased glucose load resulting from SGLT1 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally administered inhibitor of sodium-glucose cotransporter 1 (SGLT1).[1][2][3] It is designed to be restricted to the gastrointestinal tract to minimize systemic absorption.[10][11] SGLT1 is the primary transporter responsible for glucose absorption in the small intestine.[5][7] By inhibiting SGLT1, this compound reduces and delays intestinal glucose uptake, which in turn lowers postprandial blood glucose levels.[1][10] A secondary effect of this mechanism is an increase in the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that further contributes to glycemic control.[1][2]
Q2: Why does this compound cause diarrhea in mice?
A2: Diarrhea is the most common side effect of SGLT1 inhibition.[7][8] The inhibition of glucose absorption by this compound leads to an increased concentration of glucose in the intestinal lumen.[5] This creates an osmotic imbalance, drawing excess water into the gut and resulting in osmotic diarrhea.[7][9]
Q3: Is the diarrhea associated with this compound dose-dependent?
A3: Yes, studies in mice have shown that the incidence and severity of diarrhea are dependent on the dose of this compound administered.[1][2] Higher doses are associated with a greater frequency of diarrhea.
Q4: How can I mitigate diarrhea in my experimental mice?
A4: Two effective strategies are gradual dose escalation and pretreatment with resistant starch 4 (RS4).[1][2] A gradual increase in the this compound dose allows the gut to adapt.[1] Pre-feeding mice with a diet containing RS4 helps to select for glucose-fermenting bacteria in the colon, which can better handle the increased luminal glucose.[1][2]
Q5: Will mitigating diarrhea affect the efficacy of this compound?
A5: The mitigation strategies of dose escalation and RS4 pretreatment are designed to improve gastrointestinal tolerability without compromising the glycemic control effects of this compound.[1] Studies have identified doses of this compound that effectively reduce postprandial glucose excursions without causing diarrhea.[1][2]
Data Presentation
Table 1: Effect of this compound Dose Escalation on the Prevalence of Diarrhea in Mice
| Treatment Group | This compound Dose (mg/kg) | Percentage of Study Days with Diarrhea (%) |
| Control | 0.5 | High |
| Dose Escalation | 0.5 | Significantly Lower |
| Control | 0.6 | High |
| Dose Escalation | 0.6 | Significantly Lower |
| Control | 0.7 | High |
| Dose Escalation | 0.7 | Significantly Lower |
Note: This table is a qualitative summary based on findings that gradual dose escalation significantly decreased the percentage of study days with diarrhea compared to a direct high-dose challenge.[1][12]
Table 2: Effect of Resistant Starch 4 (RS4) Pretreatment on this compound-Induced Diarrhea in Mice
| Pretreatment Diet | This compound Treatment | Prevalence of Diarrhea |
| High Glucose Diet (HGD) | Yes | High |
| HGD with RS4 | Yes | Greatly Decreased |
Note: This table summarizes the findings that pretreatment with RS4 significantly reduced the frequency of diarrhea associated with this compound treatment.[1][2][12]
Experimental Protocols
1. Assessment of Stool Consistency
-
Objective: To monitor and quantify the incidence of diarrhea in mice.
-
Procedure:
-
House mice individually or in small groups with clear visibility of fecal output.
-
Observe the mice and their cages daily for stool consistency.
-
Score the stool based on a standardized scale (e.g., normal, soft, loose/diarrhea). A common practice is to note the presence of "wet anal fur" as an indicator of more severe diarrhea.[12]
-
The prevalence of diarrhea can be calculated as the percentage of study days on which mice exhibit any signs of diarrhea.[1]
-
2. Gradual Dose Escalation Protocol
-
Objective: To mitigate diarrhea by slowly acclimatizing mice to this compound.
-
Procedure:
-
Begin with a low, well-tolerated dose of this compound administered via oral gavage.
-
Maintain this dose for a set period (e.g., one week).
-
Incrementally increase the dose at regular intervals (e.g., weekly). An example of a dose escalation schedule could be starting at a low dose and increasing to 0.5 mg/kg, then 0.6 mg/kg, and finally 0.7 mg/kg over several weeks.[12]
-
Monitor stool consistency daily throughout the dose escalation period.
-
3. Resistant Starch 4 (RS4) Pretreatment Protocol
-
Objective: To reduce the incidence of diarrhea by priming the colonic microbiota.
-
Procedure:
-
Prepare a custom diet containing Resistant Starch 4 (RS4). A typical high-glucose diet (HGD) can be modified to include RS4.
-
Feed the experimental group of mice the HGD-RS4 diet for a period of 21 days prior to the commencement of this compound treatment.[1] The control group should be fed the standard HGD.
-
After the 21-day pretreatment period, switch all mice back to the standard HGD.
-
Initiate treatment with this compound via oral gavage at the desired dose.
-
Monitor stool consistency daily.
-
Visualizations
Caption: Mechanism of this compound action on intestinal SGLT1.
Caption: Workflow for mitigating this compound-induced diarrhea.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What are the therapeutic applications for SGLT1 inhibitors? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 11. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing LX2761 Dosage to Minimize Gastrointestinal Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing LX2761 dosage to minimize gastrointestinal side effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its gastrointestinal effects?
A1: this compound is a potent, orally-delivered, and minimally absorbed inhibitor of sodium-glucose cotransporter 1 (SGLT1).[1] SGLT1 is primarily located in the gastrointestinal tract and is responsible for the absorption of glucose and galactose.[2] By inhibiting SGLT1, this compound reduces and delays intestinal glucose absorption, leading to a decrease in postprandial glucose levels and an increase in glucagon-like peptide-1 (GLP-1).[1]
The primary gastrointestinal side effect, diarrhea, is a direct consequence of this mechanism. The unabsorbed glucose and other solutes in the intestinal lumen create an osmotic gradient, drawing water into the intestines and leading to looser stools.
Q2: What are the observed gastrointestinal side effects of this compound in preclinical and clinical studies?
A2: The most consistently reported gastrointestinal side effect of this compound is diarrhea. This has been observed in both preclinical animal models and human clinical trials.[1][3]
-
Preclinical (Mice and Rats): Dose-dependent diarrhea was the primary adverse event noted.[3]
-
Clinical (Humans): In Phase 1a and 1b clinical trials, diarrhea was the most common and dose-limiting adverse event.[1]
Troubleshooting Guide
Issue: Experiencing high incidence or severity of diarrhea in experimental subjects.
This is a known, on-target effect of this compound. The following troubleshooting steps, based on preclinical findings, can be considered to mitigate this side effect.
1. Dosage Adjustment:
-
Rationale: The gastrointestinal side effects of this compound are dose-dependent.[3] Lowering the dose may reduce the osmotic load in the intestine and alleviate diarrhea.
-
Recommendation: If therapeutically viable, consider a dose reduction. In preclinical studies, doses were identified that decreased postprandial glucose excursions without causing diarrhea.[3]
2. Gradual Dose Escalation:
-
Rationale: A gradual increase in the dosage may allow the gastrointestinal tract to adapt to the increased luminal glucose.
-
Experimental Protocol: A preclinical study in mice demonstrated that a gradual dose escalation strategy significantly decreased the frequency of diarrhea compared to initiating treatment with a high dose.[3]
-
Example Protocol (from murine studies):
-
Begin with a sub-therapeutic dose of this compound.
-
Incrementally increase the dose over a set period (e.g., weekly) until the target therapeutic dose is reached.
-
Monitor stool consistency daily during the escalation phase.
-
-
References
- 1. Lexicon Pharmaceuticals Announces Topline Phase 1 Clinical [globenewswire.com]
- 2. Lexicon Pharmaceuticals, Inc. Presents Preclinical Data on this compound, a New Clinical Candidate for Diabetes Designed to Reduce Glucose Absorption From Gastrointestinal Tract - BioSpace [biospace.com]
- 3. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
LX2761 solubility in DMSO and phosphate-buffered saline (PBS)
This technical support center provides essential information for researchers, scientists, and drug development professionals working with LX2761. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its solubility in common laboratory solvents.
Solubility Data
The solubility of a compound is a critical factor for in vitro and in vivo experimentation. The following table summarizes the known solubility of this compound in Dimethyl Sulfoxide (DMSO) and a qualitative assessment of its solubility in Phosphate-Buffered Saline (PBS).
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | Up to 100 mM | Warming and sonication can aid in dissolution. |
| PBS (pH 7.2) | Sparingly Soluble | Not Quantified | Direct dissolution in PBS is challenging due to the compound's low aqueous solubility. |
Experimental Protocols
Protocol for Dissolving this compound in DMSO
-
Preparation : Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition : Add the calculated volume of high-purity DMSO to achieve the target concentration.
-
Dissolution : Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the solution is clear.
-
Storage : For short-term storage (days to weeks), store the DMSO stock solution at 4°C. For long-term storage (months to years), aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Recommended Protocol for Preparing Aqueous Solutions of this compound
Due to the low aqueous solubility of this compound, a co-solvent or surfactant-based approach is recommended for preparing solutions for in vitro or in vivo studies requiring an aqueous vehicle.
-
Co-Solvent Method (based on similar compounds) :
-
First, dissolve this compound in a minimal amount of a water-miscible organic solvent like ethanol.
-
Slowly add the aqueous buffer of choice (e.g., PBS) to the organic solution while vortexing to the desired final concentration. Note that the final concentration achievable will be limited and precipitation may occur. It is recommended to visually inspect the solution for any particulates.
-
-
Surfactant-Based Method (for in vivo oral administration) :
-
For oral gavage studies in mice, this compound has been formulated in an aqueous solution containing 0.1% Tween 80.[1]
-
To prepare, weigh the required amount of this compound.
-
Prepare a 0.1% (v/v) solution of Tween 80 in sterile water or PBS.
-
Add the this compound powder to the Tween 80 solution and vortex or sonicate until a uniform suspension or solution is achieved.
-
Troubleshooting and FAQs
Q1: My this compound is not fully dissolving in DMSO. What should I do?
A1: If you are having trouble dissolving this compound in DMSO, try the following:
-
Increase the temperature: Gently warm the solution to 37°C.
-
Sonication: Use a sonicator bath for 10-15 minutes to aid dissolution.
-
Check concentration: Ensure you are not exceeding the known solubility limit of 100 mM.
Q2: I see precipitation after adding my this compound DMSO stock to my aqueous cell culture media. How can I prevent this?
A2: This is a common issue when a compound is highly soluble in DMSO but has poor aqueous solubility. To mitigate this:
-
Lower the final concentration: The final concentration of this compound in your aqueous media may be too high. Try a lower concentration.
-
Increase the DMSO percentage (with caution): A higher final percentage of DMSO in your media can help maintain solubility, but be mindful of potential solvent toxicity to your cells. It is crucial to run a vehicle control with the same final DMSO concentration.
-
Use a co-solvent or surfactant: As described in the protocols, preparing the aqueous solution with a co-solvent or a biocompatible surfactant like Tween 80 can improve solubility.
Q3: Is this compound soluble in water?
A3: this compound is expected to have very low solubility in water, similar to its solubility in PBS. For aqueous-based experiments, it is recommended to follow the protocols for preparing aqueous solutions using co-solvents or surfactants.
Q4: How should I store my this compound solutions?
A4:
-
DMSO stock solutions: Store at 4°C for short-term use and at -20°C or -80°C for long-term storage.
-
Aqueous solutions: It is generally not recommended to store aqueous solutions of this compound for more than one day due to potential instability and precipitation. Prepare fresh solutions for each experiment.
Signaling Pathway of this compound
This compound is a potent inhibitor of the Sodium-Glucose Co-transporter 1 (SGLT1). SGLT1 is primarily responsible for the absorption of glucose and galactose from the intestinal lumen. By inhibiting SGLT1, this compound reduces the intestinal absorption of these sugars.
References
LX2761 Technical Support Center: Investigating Potential Off-Target Effects in Cellular Assays
Welcome to the LX2761 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound in cellular assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent inhibitor of the sodium-dependent glucose cotransporters SGLT1 and SGLT2.[1][2] In vitro studies have shown high affinity for both human transporters.[1][2] However, this compound is designed to be a locally-acting inhibitor within the gastrointestinal tract, which means its primary therapeutic effect is intended to be through the inhibition of intestinal SGLT1.[3]
Q2: Has a broad off-target screening panel been conducted for this compound?
While comprehensive off-target screening is a standard part of drug development, detailed results from such panels for this compound are not publicly available. Pharmaceutical companies often conduct these studies, such as the CEREP safety panel, to assess interactions with a wide range of receptors, ion channels, enzymes, and transporters. The absence of this data in the public domain means that researchers should be vigilant for unexpected cellular phenotypes.
Q3: What are the known side effects of this compound from preclinical studies, and are they likely off-target?
The most frequently reported side effect in preclinical studies with mice and rats is dose-dependent diarrhea.[4][5] This is considered an on-target effect resulting from the inhibition of SGLT1 in the intestine, which leads to an increased concentration of glucose in the intestinal lumen.
Q4: Is the observed increase in GLP-1 secretion an off-target effect?
The increase in glucagon-like peptide-1 (GLP-1) secretion is considered a downstream consequence of SGLT1 inhibition in the gut, rather than a direct off-target effect.[6][7] The inhibition of glucose absorption by this compound in the upper intestine allows more glucose to travel to the lower intestine, where it stimulates L-cells to release GLP-1.[8][9][10]
Troubleshooting Guide for Unexpected Cellular Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell morphology or viability at high concentrations. | This could indicate a general cytotoxic effect or an off-target interaction. | Perform a dose-response curve to determine the concentration at which the effect is observed. Compare this to the IC50 for SGLT1/SGLT2 to assess the therapeutic window. Consider running a panel of cytotoxicity assays (e.g., LDH, AlamarBlue) to confirm. |
| Alterations in cellular pathways unrelated to glucose transport. | The compound may be interacting with an unknown off-target protein. | Review the literature for known off-target effects of similar chemical scaffolds. If the effect is reproducible and significant, consider a broader target deconvolution strategy, such as chemical proteomics or genetic screening. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of SGLT1, SGLT2, or potential off-target proteins. | Confirm the expression of your target protein (SGLT1/SGLT2) in the cell lines used. If possible, use a cell line with known high expression of the target as a positive control and a knockout or low-expressing cell line as a negative control. |
| Discrepancy between in vitro potency and cellular activity. | Poor cell permeability, active efflux by transporters (e.g., P-gp), or rapid metabolism of the compound within the cells could be contributing factors. | This compound is designed for low systemic absorption. Assess the cell permeability of this compound in your specific cell model. Test for inhibition by known efflux pump inhibitors to see if this potentiates the cellular activity. |
Data Summary
In Vitro Potency of this compound
| Target | Species | Assay Type | IC50 (nM) |
| SGLT1 | Human | Glucose Uptake | 2.2[1][2] |
| SGLT2 | Human | Glucose Uptake | 2.7[1][2] |
This table summarizes the known on-target activity of this compound.
Experimental Protocols & Methodologies
SGLT1/SGLT2 Inhibition Assay in HEK293 Cells
This protocol describes a cellular assay to measure the inhibitory activity of this compound on SGLT1 and SGLT2.
1. Cell Culture:
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Culture HEK293 cells stably expressing either human SGLT1 or human SGLT2 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.
2. Assay Procedure:
-
On the day of the assay, wash the cells twice with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Prepare serial dilutions of this compound in the sodium-containing buffer.
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Pre-incubate the cells with the different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
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To initiate glucose uptake, add a solution containing radiolabeled α-methyl-D-glucopyranoside ([¹⁴C]AMG), a non-metabolizable glucose analog, and continue to incubate at 37°C for 30-60 minutes.
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Stop the uptake by rapidly washing the cells three times with ice-cold sodium-free buffer.
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Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
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Quantify the amount of [¹⁴C]AMG taken up by the cells using a scintillation counter.
3. Data Analysis:
-
Subtract the background counts (from wells with a known potent SGLT inhibitor or sodium-free buffer).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway of this compound's Effect on GLP-1 Secretion
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in LX2761 experiments
Welcome to the technical support center for LX2761. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring consistency in their experiments involving this potent, gut-restricted SGLT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally administered small molecule inhibitor of the sodium-glucose cotransporter 1 (SGLT1).[1][2] It is designed to act locally in the gastrointestinal tract with minimal systemic absorption.[3][4] Its primary mechanism involves inhibiting SGLT1-mediated glucose absorption in the small intestine. This delayed and reduced glucose uptake leads to lower postprandial blood glucose levels and an increase in the secretion of glucagon-like peptide-1 (GLP-1).[1][3]
Q2: We are observing significant variability in blood glucose readings in our mouse model. What are the potential causes?
A2: Inconsistent blood glucose measurements are a common challenge in rodent studies. Several factors can contribute to this variability:
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Fasting State: The duration of fasting prior to blood glucose measurement can significantly impact the results. Ensure a consistent fasting period for all animals in your experimental groups.
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Blood Sampling Site: Blood glucose levels can differ depending on the sampling site (e.g., tail vein, saphenous vein, retro-orbital sinus). Use a consistent sampling location for all measurements.
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Animal Handling and Stress: Stress from handling can acutely raise blood glucose levels. Handle animals gently and consistently to minimize stress-induced hyperglycemia.
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Glucometer Accuracy: Ensure your glucometer is calibrated and appropriate for use in mice, as readings can vary between different models.
Q3: Our GLP-1 measurements are inconsistent between experiments. How can we improve the reliability of these results?
A3: Measuring GLP-1 can be challenging due to its short half-life. To improve consistency:
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Sample Collection and Handling: Collect blood samples into tubes containing a DPP-4 inhibitor to prevent the rapid degradation of active GLP-1. Process samples quickly and store them appropriately.
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Assay Selection: Use a validated and sensitive GLP-1 ELISA kit. Be aware of the different forms of GLP-1 (active vs. total) and select an assay that measures the form relevant to your research question.
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Timing of Measurement: GLP-1 secretion is stimulated by nutrient intake. Standardize the timing of blood collection relative to feeding or oral glucose gavage.
Q4: Some of our animals are experiencing diarrhea. Is this a known side effect of this compound and how can it be managed?
A4: Yes, dose-dependent diarrhea is a known side effect of SGLT1 inhibition, including with this compound.[1][3] This is due to the osmotic effect of unabsorbed glucose in the intestinal lumen. To manage this, consider the following strategies that have been shown to be effective in preclinical studies:[1]
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Gradual Dose Escalation: Start with a lower dose of this compound and gradually increase it over several days. This allows the gut to adapt.[3]
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Co-administration with Resistant Starch: Providing a diet supplemented with resistant starch can help mitigate diarrhea.[3]
Troubleshooting Guides
Issue 1: Inconsistent Glycemic Control with this compound
| Potential Cause | Troubleshooting Steps |
| Improper Drug Formulation/Administration | - Ensure this compound is fully dissolved or suspended in the appropriate vehicle (e.g., 0.5% methylcellulose). - Verify the accuracy of your oral gavage technique to ensure the full dose is delivered to the stomach. |
| Variability in Animal Fasting State | - Standardize the fasting period before this compound administration and glucose measurement. A 6-hour fast is a common practice in mice. |
| Dietary Composition | - The composition of the animal's diet can influence the effect of SGLT1 inhibitors. Ensure all animal groups are on the same diet. |
| Gut Microbiome Differences | - The gut microbiome can influence the metabolism of unabsorbed glucose. Be aware that microbiome composition can vary between animal vendors and housing conditions.[5] |
Issue 2: Unexpected or Variable GLP-1 Response
| Potential Cause | Troubleshooting Steps |
| Timing of Blood Collection | - GLP-1 release is rapid following a meal or glucose challenge. Optimize and standardize the time point for blood collection post-stimulus. |
| DPP-4 Inhibition | - Ensure adequate DPP-4 inhibition in your blood collection tubes to prevent GLP-1 degradation. |
| Assay Sensitivity and Specificity | - Use a high-sensitivity ELISA kit specific for the form of GLP-1 you intend to measure (active GLP-1 (7-36) or total GLP-1). |
| Co-administration with other compounds | - Co-administration of this compound with a DPP-4 inhibitor like sitagliptin has been shown to synergistically increase active GLP-1 levels.[1] |
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in Rodent Models
| Parameter | Animal Model | This compound Dose | Key Findings | Reference |
| Postprandial Glucose | Healthy Mice and Rats | 0.15 - 3 mg/kg | Significant reduction in blood glucose excursions after an oral glucose challenge. | [1][3] |
| Fasting Blood Glucose | STZ-induced Diabetic Mice | 1.5 and 3 mg/kg | Significantly lowered fasting blood glucose levels in long-term treatment. | [6] |
| Hemoglobin A1c (HbA1c) | STZ-induced Diabetic Mice | 3 mg/kg | Significant improvement in A1c values after 30 days of treatment. | [6] |
| Plasma Total GLP-1 | Healthy Mice and Rats | 0.15 - 3 mg/kg | Increased plasma total GLP-1 levels after an oral glucose challenge. | [1][3] |
| Active GLP-1 (with Sitagliptin) | Healthy Mice | 0.15 mg/kg this compound + 30 mg/kg Sitagliptin | Synergistic increase in active GLP-1 levels. | [1] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Route of Administration | Intravenous (IV) | [7] |
| Dose | 1 mg/kg | [7] |
| Clearance | 49.1 ml/min per kilogram | [4] |
| Route of Administration | Oral (PO) | [4] |
| Dose | 50 mg/kg | [4] |
| Tmax | 0.6 hours | [4] |
| Cmax | 37 nM | [4] |
| Oral Bioavailability | <5% | [3] |
Experimental Protocols
In Vivo Efficacy Study in a Streptozotocin (STZ)-Induced Diabetic Mouse Model
This protocol is a general guideline based on published studies.[6] Researchers should adapt it to their specific experimental design.
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Animal Model: Male C57BL/6J mice, 8-10 weeks old.
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Induction of Diabetes:
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Administer a single high dose or multiple low doses of STZ intraperitoneally.
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Monitor blood glucose levels until stable hyperglycemia (e.g., >250 mg/dL) is achieved.
-
-
Drug Formulation and Administration:
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Prepare this compound in a vehicle such as 0.5% methylcellulose.
-
Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 1.5 or 3 mg/kg).[6]
-
-
Glycemic Control Assessment:
-
Fasting Blood Glucose: Measure blood glucose from the tail vein after a 6-hour fast at regular intervals (e.g., weekly).
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Oral Glucose Tolerance Test (OGTT):
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Fast mice for 6 hours.
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Administer an oral glucose bolus (e.g., 2 g/kg).
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Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-glucose administration.
-
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HbA1c Measurement: Collect whole blood at the end of the study to measure HbA1c levels.
-
-
GLP-1 Measurement:
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Collect blood at a specified time point after an oral glucose challenge into tubes containing a DPP-4 inhibitor.
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Centrifuge to obtain plasma and store at -80°C until analysis with a validated GLP-1 ELISA kit.
-
Mandatory Visualizations
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The impact of sodium-glucose cotransporter inhibitors on gut microbiota: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Impact of diet on LX2761 efficacy and side effects in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing LX2761 in animal studies. The information is based on preclinical data and aims to address specific issues related to the impact of diet on the efficacy and side effects of this compound.
Frequently Asked Questions (FAQs)
Efficacy and Mechanism of Action
-
Q1: What is the primary mechanism of action for this compound in animal models? A1: this compound is a potent and orally administered inhibitor of the sodium/glucose cotransporter 1 (SGLT1) that is restricted to the intestinal lumen.[1][2][3] Its primary mechanism involves delaying intestinal glucose absorption, which in turn improves glycemic control.[3] This action also leads to an increase in plasma levels of total glucagon-like peptide-1 (GLP-1).[1][2]
-
Q2: What are the expected efficacy outcomes of this compound treatment in diabetic animal models? A2: In preclinical studies using mouse models of diabetes, this compound has been shown to lower postprandial glucose, fasting glucose, and hemoglobin A1C.[1][2] It also increases plasma total GLP-1 levels.[1][2] In some long-term studies with diabetic mice, this compound treatment has also been associated with improved survival rates.[1]
Side Effects and Troubleshooting
-
Q3: What is the most common side effect observed with this compound in animal studies? A3: The most frequently reported side effect in mice and rats treated with this compound is diarrhea.[1][2] This side effect is dose-dependent.[1][2]
-
Q4: My animals are experiencing significant diarrhea after this compound administration. How can I mitigate this? A4: The incidence and severity of diarrhea can be significantly reduced through specific dietary modifications and dosing strategies. Research has shown that pretreatment with resistant starch 4 (RS4) greatly decreases the frequency of this compound-associated diarrhea in mice.[1][2] RS4 is slowly digested in the colon, which is thought to prime the colonic environment for glucose metabolism by promoting the growth of glucose-fermenting bacteria.[1][2] Gradual dose escalation of this compound can also help in reducing the severity and frequency of diarrhea over time.[1]
-
Q5: How does resistant starch 4 (RS4) help with the gastrointestinal tolerability of this compound? A5: Pretreatment with a diet containing resistant starch 4 (HGD-RS4) has been shown to significantly reduce the prevalence of diarrhea during subsequent this compound treatment in mice.[2] This is because RS4 is slowly digested to glucose in the colon, which "primes" the colon for glucose metabolism by selecting for glucose-fermenting bacterial species.[1][2] This adaptation of the gut microbiota appears to improve the tolerability of the increased glucose load in the colon resulting from SGLT1 inhibition by this compound.
Quantitative Data Summary
Table 1: Effect of Resistant Starch 4 (RS4) Pretreatment on this compound-Induced Diarrhea in Mice
| Treatment Group | Diet Pretreatment (21 days) | This compound Dose Range (mg/kg) | Outcome | Reference |
| Control | High Glucose Diet (HGD) | 0.2 - 1.5 | Dose-dependent increase in diarrhea | [2] |
| Experimental | HGD with Resistant Starch 4 (HGD-RS4) | 0.2 - 1.5 | Significantly decreased prevalence of diarrhea | [2] |
Experimental Protocols
Resistant Starch 4 (RS4) Pretreatment Protocol to Mitigate Diarrhea
This protocol is based on methodologies described in preclinical studies to reduce the incidence of diarrhea associated with this compound administration.
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Animal Model: Male mice (specific strain as per study requirements).
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Acclimation: Acclimate animals to the housing facility for a minimum of one week with standard chow and water ad libitum.
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Dietary Pretreatment:
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Divide animals into two groups: a control group and an experimental group.
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For 21 consecutive days, feed the control group a high glucose diet (HGD).
-
For the same duration, feed the experimental group a high glucose diet supplemented with resistant starch 4 (HGD-RS4).
-
-
Washout Period: After the 21-day pretreatment period, switch all animals back to the standard HGD for the remainder of the study.
-
This compound Administration:
-
Randomize equal numbers of mice from each dietary pretreatment group to receive various doses of this compound (e.g., ranging from 0.2 to 1.5 mg/kg) or vehicle control.
-
Administer this compound or vehicle via oral gavage once daily for a specified number of consecutive days (e.g., 4 days).
-
-
Assessment of Side Effects:
-
Monitor all animals daily for stool consistency to assess the incidence and severity of diarrhea. A standardized scoring system can be used for this purpose.
-
Visualizations
Caption: Mechanism of action of this compound in the intestine.
Caption: Experimental workflow for mitigating this compound-induced diarrhea.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing LX2761 variability in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LX2761 in preclinical models. The information is designed to assist scientists and drug development professionals in addressing potential variability and challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1).[1][2] It is designed to be minimally absorbed into the systemic circulation, with its primary action localized to the gastrointestinal tract.[1] By inhibiting SGLT1 in the intestine, this compound delays and reduces the absorption of dietary glucose.[3][4] This action leads to lower postprandial glucose levels.[1] An important secondary effect of intestinal SGLT1 inhibition is the increased secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are incretin hormones that contribute to improved glycemic control.[1][3][5]
Q2: What are the expected therapeutic effects of this compound in preclinical models of diabetes?
A2: In preclinical studies using mouse models of diabetes, orally administered this compound has been shown to:
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Reduce blood glucose excursions following an oral glucose challenge.[1][2]
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Lower postprandial and fasting blood glucose levels.[1]
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Decrease hemoglobin A1c (HbA1c) levels, indicating improved long-term glycemic control.[1][2]
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Increase plasma levels of total and active GLP-1.[1]
Q3: What is the most common side effect observed with this compound in preclinical models and how can it be managed?
A3: The most frequently reported side effect of this compound in preclinical models is dose-dependent diarrhea.[1][2] This is a direct consequence of the increased glucose concentration in the intestinal lumen due to SGLT1 inhibition, leading to osmotic changes. The frequency and severity of diarrhea can be mitigated through two primary strategies:
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Gradual Dose Escalation: Slowly increasing the dose of this compound over time allows the gastrointestinal system to adapt, significantly reducing the incidence of diarrhea.[1][6]
-
Pretreatment with Resistant Starch: Administering resistant starch (which is slowly digested to glucose in the colon) prior to this compound treatment can prime the colon for glucose metabolism by selecting for glucose-fermenting bacteria, thereby decreasing the frequency of diarrhea.[1]
Q4: How does intestinal SGLT1 inhibition by this compound lead to increased GLP-1 secretion?
A4: The inhibition of SGLT1 in the proximal intestine leads to an increased delivery of glucose to the more distal parts of the small intestine and the colon.[3] This increased luminal glucose stimulates the L-cells in the distal gut to secrete GLP-1 and PYY.[3][7] The mechanism is thought to involve the metabolism of glucose by the gut microbiota into short-chain fatty acids (SCFAs), which then trigger a sustained release of GLP-1.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in blood glucose response to this compound | Animal-to-animal variation: Differences in gut microbiome, food intake prior to dosing, or underlying metabolic state. | - Ensure consistent fasting times before oral glucose tolerance tests (OGTT).- House animals under identical conditions and provide the same diet.- Increase the number of animals per group to improve statistical power. |
| Inconsistent drug administration: Variability in oral gavage technique. | - Ensure all personnel are properly trained in oral gavage to deliver the full dose consistently.- Consider using a vehicle that improves the solubility and stability of this compound. | |
| Unexpectedly low or no effect on glycemic control | Incorrect dosage: The dose may be too low for the specific animal model or strain. | - Perform a dose-response study to determine the optimal dose for your model.- Refer to published studies for effective dose ranges in similar models.[2][8] |
| Drug formulation issues: Poor solubility or stability of the this compound formulation. | - Prepare fresh formulations for each experiment.- Use a vehicle known to be compatible with this compound (e.g., as described in published protocols). | |
| Timing of measurement: Blood glucose may be measured at a time point that does not capture the peak effect of the drug. | - Conduct a time-course experiment to determine the optimal time points for measuring blood glucose after this compound administration and glucose challenge. | |
| Severe or persistent diarrhea in treated animals | Dose is too high: The initial dose of this compound may be too high for the animals to tolerate. | - Implement a gradual dose-escalation protocol.[1][6]- Reduce the starting dose and titrate up to the desired therapeutic level. |
| Dietary factors: The standard chow may interact with this compound to exacerbate gastrointestinal effects. | - Consider pretreating animals with resistant starch to improve gut adaptation.[1] | |
| Inconsistent or low plasma GLP-1 and PYY levels | Timing of blood collection: Blood samples may not be collected at the peak of incretin secretion. | - Perform a time-course study to identify the optimal window for measuring GLP-1 and PYY after an oral glucose challenge in this compound-treated animals. |
| Sample handling: GLP-1 is susceptible to rapid degradation by DPP-4. | - Collect blood in tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC, aprotinin).- Process samples quickly and keep them on ice. Store plasma at -80°C until analysis.[9] | |
| Assay sensitivity: The ELISA or multiplex assay may not be sensitive enough to detect changes in incretin levels. | - Use a highly sensitive and validated assay kit specifically for rodent GLP-1 and PYY. |
Data Presentation
Table 1: Effect of this compound on Glycemic Control in Streptozotocin (STZ)-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg) | Change in HbA1c (%) | Fasting Blood Glucose (mg/dL) |
| Vehicle | - | +0.8 | 287 |
| This compound | 1.5 | -0.5 | 220 |
| This compound | 3 | -1.2 | 185 |
*p < 0.05, **p < 0.01 vs. vehicle. Data are representative values compiled from published studies.[2][8]
Table 2: Effect of this compound on Plasma GLP-1 Levels and Cecal Glucose in STZ-Induced Diabetic Mice
| Treatment Group | Dose (mg/kg) | Plasma tGLP-1 (pM) | Cecal Glucose (mg) |
| Vehicle | - | 15 | 5 |
| This compound | 1.5 | 35 | 25 |
| This compound | 3 | 50 | 40 |
*p < 0.05, **p < 0.01 vs. vehicle. Data are representative values compiled from published studies.[2][8]
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
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Animal Preparation:
-
Acclimatize male C57BL/6J mice (or other appropriate strain) for at least one week before the experiment.
-
Fast the mice for 6 hours (with free access to water) prior to the OGTT.[10]
-
-
This compound Administration:
-
Prepare a fresh solution of this compound in the desired vehicle.
-
Administer this compound or vehicle via oral gavage at the predetermined dose.
-
-
Baseline Blood Glucose Measurement (Time 0):
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30 minutes after this compound/vehicle administration, obtain a baseline blood sample from the tail vein.
-
Measure and record the blood glucose concentration using a calibrated glucometer.
-
-
Glucose Challenge:
-
Post-Challenge Blood Glucose Monitoring:
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Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.
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Measure and record the blood glucose concentration at each time point.
-
-
Data Analysis:
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Plot the mean blood glucose concentration versus time for each treatment group.
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Calculate the area under the curve (AUC) for the glucose excursion to quantify overall glucose tolerance.
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Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups.
-
Protocol 2: Measurement of Plasma GLP-1 and PYY
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Animal Preparation and Treatment:
-
Follow the same procedure as for the OGTT (Protocol 1, steps 1-4).
-
-
Blood Collection:
-
Plasma Preparation:
-
Immediately place the blood collection tubes on ice.
-
Centrifuge the tubes at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the plasma supernatant and transfer it to a fresh, pre-chilled tube.
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Store the plasma samples at -80°C until analysis.
-
-
Hormone Quantification:
-
Measure the concentrations of active GLP-1 and total PYY in the plasma samples using a commercially available and validated ELISA or multiplex assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
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Calculate the mean plasma concentrations of GLP-1 and PYY for each treatment group at each time point.
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Plot the hormone concentrations over time and calculate the AUC.
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Use appropriate statistical tests to determine the significance of differences between treatment groups.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action in the intestine.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Caption: Logical troubleshooting for common this compound experimental issues.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are SGLT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Intestinal Sodium Glucose Cotransporter 1 Inhibition Enhances Glucagon-Like Peptide-1 Secretion in Normal and Diabetic Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What Does SGLT1 Inhibition Add: Prospects for Dual Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effect of a Subcutaneous Infusion of GLP-1, OXM, and PYY on Energy Intake and Expenditure in Obese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. e-dmj.org [e-dmj.org]
- 12. Redirecting [linkinghub.elsevier.com]
Gradual dose escalation strategy for LX2761 in mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the gradual dose escalation strategy of LX2761 in mice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Diarrhea in study mice | High starting dose of this compound.[1][2] | Implement a gradual dose escalation strategy.[1][2] Begin with a lower dose and incrementally increase it over a set period. Pretreatment with resistant starch 4 (RS4) has also been shown to decrease the frequency of diarrhea.[1][2] |
| Lack of glycemic control | Insufficient dose of this compound. | Ensure the dose escalation reaches a therapeutically effective level. Doses of 1.5 mg/kg and 3 mg/kg have been shown to improve glycemic control in diabetic mouse models.[2][3] |
| Incorrect route of administration. | This compound is designed for oral administration (gavage).[2] | |
| Variability in plasma GLP-1 levels | Timing of blood collection. | Collect plasma samples at a consistent time point following this compound administration and glucose challenge to ensure comparable results. Increased GLP-1 levels are a known effect of this compound.[1][4] |
| Assay sensitivity. | Use a validated and sensitive assay for measuring active GLP-1. | |
| Unexpected mortality in diabetic mice | Complications from severe diabetes. | In studies with diabetic mouse models (e.g., streptozotocin-induced), ensure adequate monitoring of animal health. This compound treatment has been shown to improve survival in some diabetic mouse cohorts.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and orally administered inhibitor of the sodium/glucose cotransporter 1 (SGLT1).[1][5] It is designed to act locally in the gastrointestinal tract with minimal systemic absorption.[4] By inhibiting SGLT1 in the intestine, this compound delays and reduces glucose absorption, which in turn lowers postprandial blood glucose levels.[4][5] This inhibition also leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1).[1][4]
Q2: Why is a gradual dose escalation strategy recommended for this compound in mice?
A2: A primary dose-dependent side effect of this compound in mice is diarrhea.[1][2] A gradual dose escalation strategy has been shown to significantly decrease the frequency and severity of this side effect over time.[1][2][6] This allows for the administration of therapeutically effective doses while maintaining the well-being of the animals.
Q3: What is a typical dose escalation protocol for this compound in mice?
A3: A published study describes a gradual dose escalation where the dose was slowly increased. For example, the dose was raised to 0.5 mg/kg, 0.6 mg/kg, and 0.7 mg/kg on days 45, 52, and 59 of the study, respectively.[2][6] The specific starting dose and escalation increments may need to be optimized for your specific mouse model and experimental goals.
Q4: What are the expected therapeutic effects of this compound in diabetic mice?
A4: In preclinical studies using diabetic mouse models, this compound has been shown to lower postprandial glucose, fasting glucose, and hemoglobin A1C.[1] It also increases plasma total GLP-1 levels.[1] In some long-term studies with streptozotocin-induced diabetic mice, this compound treatment improved survival.[1][2]
Q5: Can this compound be combined with other diabetes medications?
A5: Yes, studies in mice have shown that co-administration of this compound with the dipeptidyl-peptidase 4 (DPP-4) inhibitor sitagliptin resulted in a synergistic increase in active GLP-1 levels.[1]
Experimental Protocols
Gradual Dose Escalation of this compound in Mice
This protocol is based on methodologies described in published preclinical studies.[2][6]
Objective: To administer increasing doses of this compound to mice to achieve a therapeutic effect while minimizing gastrointestinal side effects.
Materials:
-
This compound compound
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Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Male mice (strain as required for the study)
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Oral gavage needles
-
Standard laboratory equipment for animal handling and observation
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the start of the study.
-
Group Allocation: Randomize mice into control (vehicle) and this compound treatment groups.
-
Dose Preparation: Prepare fresh formulations of this compound in the vehicle at the desired concentrations for each dose level.
-
Initial Dosing: Begin with a low starting dose of this compound administered once daily by oral gavage.
-
Dose Escalation: Increase the dose of this compound at predetermined intervals. For example:
-
Week 1: 0.1 mg/kg
-
Week 2: 0.25 mg/kg
-
Week 3: 0.5 mg/kg
-
Continue to increase the dose as required for the specific study aims.
-
-
Monitoring:
-
Observe the mice daily for any signs of diarrhea or other adverse effects. A scoring system for stool consistency can be implemented.
-
Monitor food and water intake, and body weight regularly.
-
-
Data Collection: Collect relevant data according to the study design, such as blood glucose levels, plasma GLP-1 levels, and HbA1c.
Visualizations
Caption: Mechanism of action of this compound in the intestine.
Caption: Gradual dose escalation experimental workflow.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 5. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Co-administration of Resistant Starch with LX2761
This technical support center provides guidance for researchers, scientists, and drug development professionals on the co-administration of resistant starch with the SGLT1 inhibitor, LX2761, to mitigate gastrointestinal side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known side effects?
A1: this compound is a potent and orally administered inhibitor of the sodium/glucose cotransporter 1 (SGLT1) that is restricted to the intestinal lumen.[1][2] Its primary therapeutic action is to reduce intestinal glucose absorption, thereby improving glycemic control.[1][2] A common, dose-dependent side effect observed in preclinical studies is diarrhea.[1][2] This is believed to be an osmotic diarrhea resulting from increased glucose concentrations in the intestinal lumen due to SGLT1 inhibition.
Q2: What is the rationale for co-administering resistant starch with this compound?
A2: Co-administration of resistant starch, specifically resistant starch type 4 (RS4), has been shown to significantly reduce the incidence of diarrhea associated with this compound treatment in preclinical models.[1][2] The proposed mechanism is that resistant starch is fermented by colonic bacteria, which in turn primes the colon for glucose metabolism by selecting for glucose-fermenting bacterial species. This adaptation of the gut microbiota helps to manage the increased luminal glucose resulting from SGLT1 inhibition, thereby reducing the osmotic load and mitigating diarrhea.[1][2]
Q3: What type of resistant starch was found to be effective?
A3: Preclinical studies have specifically demonstrated the efficacy of resistant starch type 4 (RS4) in reducing this compound-induced diarrhea.[2]
Q4: Has the co-administration of resistant starch been evaluated in clinical trials?
A4: The available information from preclinical studies suggests that clinical trials are warranted to investigate the potential of this co-administration strategy in humans.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Persistent Diarrhea Despite Resistant Starch Co-administration | Insufficient duration of resistant starch pretreatment. | Ensure that the resistant starch diet has been administered for a sufficient period (e.g., 21 days as in the preclinical model) to allow for the adaptation of the gut microbiota before initiating this compound treatment. |
| Incorrect type of resistant starch used. | Confirm that the resistant starch being used is of the appropriate type (e.g., RS4) as specified in the experimental protocols. Different types of resistant starch may have varying effects on the gut microbiota. | |
| This compound dose is too high. | Consider a dose-escalation strategy for this compound, starting with a lower dose and gradually increasing to the target dose. This may allow for a more gradual adaptation of the gastrointestinal tract. | |
| Variability in Diarrhea Incidence Across Subjects | Differences in individual gut microbiota composition. | Characterize the baseline gut microbiota of the subjects before the experiment to identify any potential correlations between microbial composition and susceptibility to diarrhea. |
| Inconsistent food and water intake. | Monitor and control the food and water consumption of the subjects to ensure consistency across all experimental groups. | |
| Difficulty in Assessing Stool Consistency | Subjective scoring of stool consistency. | Implement a standardized and validated stool scoring system (e.g., a numerical scale based on stool morphology) to ensure objective and consistent assessment of diarrhea. |
| Contamination of fecal samples. | Utilize specialized caging systems that allow for the collection of clean fecal pellets, preventing contamination from bedding or urine. |
Data Presentation
Table 1: Effect of Resistant Starch (RS4) Pretreatment on the Incidence of this compound-Induced Diarrhea in Mice
| This compound Dose (mg/kg) | Treatment Group | Percentage of Mice with Diarrhea (Day 1) | Percentage of Mice with Diarrhea (Day 2) | Percentage of Mice with Diarrhea (Day 3) | Percentage of Mice with Diarrhea (Day 4) |
| 0.2 | High-Glucose Diet (HGD) | ~10% | ~8% | ~5% | ~2% |
| HGD + RS4 | ~0% | ~0% | ~0% | ~0% | |
| 0.5 | High-Glucose Diet (HGD) | ~40% | ~35% | ~25% | ~15% |
| HGD + RS4 | ~5% | ~2% | ~0% | ~0% | |
| 1.0 | High-Glucose Diet (HGD) | ~70% | ~60% | ~50% | ~40% |
| HGD + RS4 | ~15% | ~10% | ~5% | ~2% | |
| 1.5 | High-Glucose Diet (HGD) | ~90% | ~85% | ~75% | ~65% |
| HGD + RS4 | ~25% | ~20% | ~15% | ~10% |
Note: The data presented in this table are representative values based on the description of the preclinical study and are intended for illustrative purposes.[2] The original study should be consulted for the exact data.
Experimental Protocols
1. Animal Model and Housing
-
Species: Male C57BL/6 mice.
-
Housing: Mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have free access to food and water.
2. Diet and Treatment Groups
-
Control Group: Fed a high-glucose diet (HGD).
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Resistant Starch Group: Fed a high-glucose diet supplemented with resistant starch type 4 (HGD-RS4).
-
Diet Duration: Mice are maintained on their respective diets for 21 days prior to the administration of this compound.
3. This compound Administration
-
Formulation: this compound is suspended in a suitable vehicle for oral gavage.
-
Dosing: this compound is administered once daily by oral gavage for 4 consecutive days at doses ranging from 0.2 to 1.5 mg/kg.
4. Assessment of Diarrhea
-
Frequency: Stool consistency is assessed daily for each mouse.
-
Method: A standardized scoring system is used to classify stool as normal, soft, or diarrheic based on its morphology and consistency. The percentage of mice exhibiting diarrhea in each group is calculated each day.
Mandatory Visualizations
References
Validation & Comparative
LX2761 vs. Sotagliflozin: A Preclinical Showdown in Diabetes Models
A Comparative Guide for Researchers in Drug Development
The landscape of diabetes therapeutics is continually evolving, with a significant focus on inhibitors of sodium-glucose cotransporters (SGLTs). Among these, the distinct mechanisms of selective SGLT1 inhibition and dual SGLT1/SGLT2 inhibition present unique therapeutic profiles. This guide provides a detailed, objective comparison of two key molecules in this space: LX2761, a gut-restricted SGLT1 inhibitor, and sotagliflozin, a dual SGLT1 and SGLT2 inhibitor. The following analysis is based on available preclinical data from various diabetes models, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Strategies
This compound and sotagliflozin both target SGLT1, the primary transporter for glucose and galactose absorption in the intestine. However, their systemic exposure and additional targets differ significantly, leading to distinct pharmacological effects.
This compound is a potent, orally administered SGLT1 inhibitor designed to be restricted to the intestinal lumen.[1] Its primary mechanism involves delaying and reducing the absorption of dietary glucose in the gastrointestinal tract. This localized action in the gut leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.[1][2]
Sotagliflozin , on the other hand, is a dual inhibitor of both SGLT1 and SGLT2.[3] In addition to inhibiting intestinal SGLT1 to delay glucose absorption and stimulate GLP-1 release, it also blocks SGLT2 in the proximal tubules of the kidneys.[3][4] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[3] Therefore, sotagliflozin's dual action combines reduced intestinal glucose uptake with enhanced urinary glucose excretion.[3][5]
Signaling Pathway Overview
The distinct mechanisms of this compound and sotagliflozin are rooted in their differential targeting of SGLT proteins in the intestine and kidneys.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Sotagliflozin improves glycemic control in nonobese diabetes-prone mice with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LX2761 and Mizagliflozin: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two sodium-glucose cotransporter 1 (SGLT1) inhibitors, LX2761 and mizagliflozin. The information presented is collated from preclinical and clinical studies to offer an objective overview of their respective performance, mechanisms of action, and therapeutic potential.
Introduction
This compound and mizagliflozin are small molecule inhibitors targeting SGLT1, a transporter protein primarily responsible for glucose absorption in the small intestine. While both molecules share a common target, their selectivity profiles, pharmacokinetic properties, and primary clinical indications differ significantly. This compound is a potent inhibitor of both SGLT1 and SGLT2, designed for local action within the gastrointestinal tract with minimal systemic absorption, primarily for the treatment of diabetes.[1][2][3] In contrast, mizagliflozin is a highly selective SGLT1 inhibitor that has been investigated for the treatment of chronic constipation and, more recently, post-bariatric hypoglycemia.[4][5][6]
Mechanism of Action
Both this compound and mizagliflozin exert their primary effect by inhibiting SGLT1 in the apical membrane of intestinal enterocytes. This inhibition blocks the absorption of glucose and galactose, leading to a delay and reduction in postprandial glucose levels.[2][7] Furthermore, the increased concentration of glucose in the intestinal lumen is believed to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.[8][9]
Mizagliflozin's high selectivity for SGLT1 is a key differentiator.[4][10][11] this compound, on the other hand, is a potent dual inhibitor of SGLT1 and SGLT2 in vitro, but its design for minimal systemic absorption restricts its SGLT2 inhibitory activity to the gut, with little effect on renal glucose excretion.[1][2]
Data Presentation
The following tables summarize the key quantitative data for this compound and mizagliflozin based on available preclinical and clinical findings.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 / Ki | Selectivity (SGLT1 vs. SGLT2) | Reference |
| This compound | human SGLT1 | IC50: 2.2 nM | Approximately 1:1 (in vitro) | [1][12] |
| human SGLT2 | IC50: 2.7 nM | [1][12] | ||
| Mizagliflozin | human SGLT1 | Ki: 27 nM | Approximately 303-fold selective for SGLT1 | [4][10][11] |
| human SGLT2 | Ki: 8170 nM | [11] |
Table 2: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Mice and Rats | - Lowered blood glucose excursions after oral glucose challenge.[9][13]- Increased plasma total GLP-1 levels.[9][13]- Lowered postprandial glucose, fasting glucose, and HbA1c in diabetic mice.[9][13] | [9][13] |
| Mizagliflozin | Dog model of loperamide-induced constipation | - Increased fecal wet weight.[14] | [14][15] |
| Rat model of low-fiber-diet-induced constipation | - Increased fecal wet weight.[4][14] | [4][14] | |
| Diabetic mice (db/db) | - Ameliorated diabetic nephropathy by inhibiting inflammation and oxidative stress.[16] | [16] |
Table 3: Clinical Trial Overview
| Compound | Phase | Population | Key Findings | Reference |
| This compound | Phase 1 | Healthy volunteers and people with type 2 diabetes | - Evaluated safety and tolerability.[2]- Designed to have minimal systemic absorption and little effect on urinary glucose excretion.[2] | [2][17][18][19] |
| Mizagliflozin | Phase 1 | Healthy male subjects | - Increased stool frequency and loosened stool consistency in a dose-dependent manner.[14][20]- Reduced and delayed glucose absorption, preventing postprandial spikes in plasma insulin.[7] | [7][14][20] |
| Phase 2 | Patients with functional constipation | - Showed favorable efficacy and tolerability at 5 mg and 10 mg doses.[21] | [21] | |
| Phase 2 | Patients with post-bariatric hypoglycemia | - Demonstrated significant improvement in glucose nadir, peak glucose, and peak insulin.[6][7][22] | [6][7][22][23] |
Experimental Protocols
In Vitro SGLT Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds like this compound and mizagliflozin involves using cell lines that stably express the human SGLT1 or SGLT2 transporter.
-
Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transfected with a plasmid containing the cDNA for human SGLT1 or SGLT2. Stable cell lines are selected using an appropriate antibiotic.
-
Uptake Assay:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer.
-
The cells are then incubated with a solution containing a radiolabeled substrate (e.g., ¹⁴C-alpha-methylglucopyranoside, a non-metabolizable glucose analog), the test compound (this compound or mizagliflozin) at various concentrations, and sodium. A control group without the inhibitor is also included.
-
After a defined incubation period, the uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
-
Data Analysis: The IC50 or Ki values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Animal Models
-
Animals: Male C57BL/6 mice are fasted overnight.
-
Dosing: this compound or vehicle is administered orally at a specified dose.
-
Glucose Challenge: After a predetermined time following drug administration, a bolus of glucose (e.g., 2 g/kg) is administered orally.
-
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for blood glucose is calculated to assess the effect of the compound on glucose tolerance.[9][13]
-
Animals: Male beagle dogs are used.
-
Induction of Constipation: Constipation is induced by oral administration of loperamide hydrochloride.
-
Treatment: Mizagliflozin or vehicle is administered orally.
-
Fecal Parameter Measurement: Fecal wet weight and frequency of defecation are measured over a specified period.[14]
Mandatory Visualization
Caption: Mechanism of SGLT1 inhibition in an intestinal enterocyte.
Caption: General experimental workflow for efficacy comparison.
Concluding Remarks
This compound and mizagliflozin are both SGLT1 inhibitors with distinct profiles and therapeutic applications. This compound, a locally-acting dual SGLT1/SGLT2 inhibitor, shows promise in glycemic control for diabetes with potentially reduced systemic side effects.[2][13] Mizagliflozin, a selective SGLT1 inhibitor, has demonstrated efficacy in treating functional constipation and is being explored for post-bariatric hypoglycemia.[21][22]
The choice between these or similar agents in a drug development program would depend on the desired therapeutic outcome. For indications requiring potent, localized SGLT1 inhibition in the gut with minimal systemic exposure, a drug with the characteristics of this compound would be advantageous. For conditions where selective SGLT1 inhibition is sufficient and systemic exposure is tolerated or desired for other effects, a molecule like mizagliflozin could be more suitable. Further head-to-head clinical trials would be necessary to definitively compare the efficacy and safety of these two compounds for any overlapping indications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mizagliflozin - Wikipedia [en.wikipedia.org]
- 6. vogenx.com [vogenx.com]
- 7. vogenx.com [vogenx.com]
- 8. Development of SGLT1 and SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mizagliflozin | GSK-1614235 free base |SGLT1 Inhibitor|TargetMol [targetmol.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. This compound | 1610954-97-6 | SGLT | MOLNOVA [molnova.com]
- 13. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mizagliflozin, a novel selective SGLT1 inhibitor, exhibits potential in the amelioration of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Mizagliflozin ameliorates diabetes induced kidney injury by inhibitor inhibit inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leerink Partnrs Has Pessimistic View of LXRX FY2028 Earnings [marketbeat.com]
- 18. Wall Street Zen Downgrades Lexicon Pharmaceuticals (NASDAQ:LXRX) to Hold [marketbeat.com]
- 19. defenseworld.net [defenseworld.net]
- 20. researchgate.net [researchgate.net]
- 21. Safety and efficacy of the sodium-glucose cotransporter 1 inhibitor mizagliflozin for functional constipation: a randomised, placebo-controlled, double-blind phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. vogenx.com [vogenx.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
LX2761 Versus Licogliflozin: A Comparative Analysis of Dual SGLT1/2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The inhibition of sodium-glucose cotransporters (SGLT) has emerged as a significant therapeutic strategy in managing metabolic diseases. Dual inhibitors targeting both SGLT1 and SGLT2 offer a broader mechanism of action compared to selective SGLT2 inhibitors. This guide provides a detailed comparison of two such dual inhibitors: LX2761, a locally-acting intestinal SGLT1 inhibitor, and licogliflozin, a systemically absorbed dual SGLT1/2 inhibitor.
Introduction to this compound and Licogliflozin
This compound is a potent, orally administered inhibitor of SGLT1 that is designed to act locally in the gastrointestinal tract with minimal systemic absorption.[1][2] Its primary mechanism involves delaying intestinal glucose absorption.[3] In preclinical studies, this compound has demonstrated potent inhibition of both human SGLT1 and SGLT2 in vitro.[4][5][6] The development of this compound has progressed to Phase 1 clinical trials.[1][7][8][9]
Licogliflozin is a dual inhibitor of SGLT1 and SGLT2, with a higher selectivity for SGLT2.[10][11] It is rapidly absorbed orally and acts systemically.[11][12] Licogliflozin has been evaluated in Phase 2 clinical trials for several indications, including obesity,[10][13] type 2 diabetes,[14] nonalcoholic steatohepatitis (NASH),[15] and polycystic ovary syndrome (PCOS).[16] However, its development has been discontinued.[17]
Mechanism of Action
Both this compound and licogliflozin target SGLT1 and SGLT2, but their primary sites of action and resulting physiological effects differ significantly.
This compound: Primarily targets SGLT1 in the intestines. By inhibiting intestinal SGLT1, this compound reduces the absorption of glucose from the gut, leading to a decrease in postprandial glucose levels.[1][3] This localized action also stimulates the release of glucagon-like peptide-1 (GLP-1).[3] Due to its minimal systemic absorption, it has little effect on renal glucose reabsorption.[1]
Licogliflozin: Acts systemically to inhibit both SGLT1 in the intestine and SGLT2 in the kidneys.[10][11] Inhibition of intestinal SGLT1 reduces glucose absorption, while inhibition of renal SGLT2 blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion.[10][18] This dual action contributes to lowering blood glucose levels and promoting weight loss.[14][19]
Comparative Data
In Vitro Inhibitory Potency
| Compound | Target | IC50 (nM) |
| This compound | human SGLT1 | 2.2[4][5][6] |
| human SGLT2 | 2.7[4][5][6] | |
| Licogliflozin | human SGLT1 | 20.6[10][11] |
| human SGLT2 | 0.58[10][11] |
Pharmacokinetic Properties
| Parameter | This compound | Licogliflozin |
| Absorption | Minimally absorbed systemically[1] | Rapid oral absorption in rats, dogs, and humans[11][12] |
| Distribution | Designed to be restricted to the intestinal lumen[2][3] | Systemic distribution |
| Metabolism | - | Primarily via metabolism[11][12] |
| Elimination | - | Predominantly as metabolites in urine and feces[11][12] |
| Key Feature | Locally acting in the gut[1] | Systemically acting[10][11] |
Clinical Efficacy and Safety
| Indication | Compound | Key Findings | Common Adverse Events |
| Type 2 Diabetes | This compound | Preclinical: Lowered postprandial glucose, fasting glucose, and HbA1c in mice.[3] | Preclinical: Dose-dependent diarrhea[3] |
| Licogliflozin | Reduced postprandial glucose excursion and insulin levels.[14] | Diarrhea, flatulence, abdominal pain[14] | |
| Obesity | Licogliflozin | Significant weight loss compared to placebo.[10][13][14][19] | Diarrhea[13] |
| NASH | Licogliflozin | Reduced serum alanine aminotransferase (ALT) levels.[15] | Diarrhea[15] |
| PCOS | Licogliflozin | Improvements in hyperinsulinemia and androgenemia.[16] | - |
Experimental Protocols
In Vitro IC50 Determination: The inhibitory potency (IC50) of this compound and licogliflozin against human SGLT1 and SGLT2 is typically determined using cell-based assays. Chinese Hamster Ovary (CHO) or similar cells are engineered to express the respective human SGLT transporter. The assay measures the uptake of a radiolabeled or fluorescently tagged glucose analog (e.g., 14C-alpha-methylglucopyranoside) in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated as the concentration of the inhibitor that reduces the glucose analog uptake by 50%.
Clinical Trial Design for Obesity (Licogliflozin): A representative clinical trial for licogliflozin in obesity was a randomized, double-blind, placebo-controlled, dose-ranging study.[10][13]
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Participants: Adults with overweight or obesity.[10]
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Intervention: Participants received once-daily or twice-daily doses of licogliflozin or placebo for a defined period (e.g., 24 weeks).[10][13]
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Primary Endpoint: The primary outcome was the percent change in body weight from baseline.[10][13]
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Secondary Endpoints: These included the proportion of patients achieving ≥5% or ≥10% weight loss, and changes in waist circumference, fasting plasma glucose, HbA1c, and blood pressure.[10]
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Safety Assessments: Monitoring of adverse events, particularly gastrointestinal side effects, was a key component.[10][13]
Visualizations
Caption: Mechanism of action of this compound and licogliflozin.
Caption: Generalized workflow of a clinical trial for licogliflozin.
Conclusion
This compound and licogliflozin represent two distinct approaches to dual SGLT1/2 inhibition. This compound's gut-restricted action offers the potential for glycemic control with minimal systemic side effects, a hypothesis supported by its preclinical profile.[1][3] In contrast, licogliflozin's systemic dual inhibition demonstrated efficacy in weight loss and improving metabolic parameters in various conditions, but was associated with a high incidence of gastrointestinal adverse events, likely due to its potent SGLT1 inhibition in the gut.[13][14][15] The differing pharmacokinetic profiles and clinical findings of these two molecules underscore the importance of balancing efficacy and tolerability in the development of dual SGLT1/2 inhibitors. While the development of licogliflozin has been halted, the insights gained from its clinical evaluation provide valuable context for the ongoing development of other SGLT inhibitors, including the locally-acting this compound.
References
- 1. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, this compound, For Potential Treatment Of Diabetes [prnewswire.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1610954-97-6 | SGLT | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Leerink Partnrs Has Pessimistic View of LXRX FY2028 Earnings [marketbeat.com]
- 8. Wall Street Zen Downgrades Lexicon Pharmaceuticals (NASDAQ:LXRX) to Hold [marketbeat.com]
- 9. defenseworld.net [defenseworld.net]
- 10. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. patientcareonline.com [patientcareonline.com]
- 16. hcplive.com [hcplive.com]
- 17. Licogliflozin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 18. Licogliflozin | C23H28O7 | CID 52913524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ajmc.com [ajmc.com]
A Head-to-Head Comparison of LX2761 with Other SGLT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 1 (SGLT1) has emerged as a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes. Located primarily in the small intestine, SGLT1 is responsible for the absorption of glucose and galactose from the diet. Inhibition of SGLT1 offers a unique mechanism to control postprandial hyperglycemia by delaying and reducing glucose uptake. Furthermore, SGLT1 inhibition has been shown to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose homeostasis.
This guide provides a head-to-head comparison of LX2761, a novel SGLT1 inhibitor, with other key SGLT1 inhibitors in development or on the market, including the dual SGLT1/SGLT2 inhibitor sotagliflozin, and the selective SGLT1 inhibitors mizagliflozin and KGA-2727. The comparison is based on available preclinical and clinical data, focusing on in vitro potency, pharmacokinetic profiles, and pharmacodynamic effects.
In Vitro Potency and Selectivity
The in vitro inhibitory potency of SGLT1 inhibitors is a key determinant of their efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values for this compound and its comparators against human SGLT1 (hSGLT1) and human SGLT2 (hSGLT2).
| Compound | hSGLT1 IC50/Ki (nM) | hSGLT2 IC50/Ki (nM) | Selectivity (SGLT2/SGLT1) |
| This compound | 2.2 (IC50) | 2.7 (IC50) | ~1.2-fold |
| Sotagliflozin (LX4211) | 36 (IC50) | 1.8 (IC50) | ~0.05-fold (20-fold more selective for SGLT2) |
| Mizagliflozin | 27.0 (Ki) | 8170 (Ki) | ~302-fold |
| KGA-2727 | 97.4 (Ki) | 13600 (Ki) | ~140-fold |
Data Interpretation:
-
This compound demonstrates potent and nearly equipotent inhibition of both SGLT1 and SGLT2 in vitro.
-
Sotagliflozin is a potent dual inhibitor with a clear selectivity for SGLT2 over SGLT1.
-
Mizagliflozin and KGA-2727 are highly selective SGLT1 inhibitors, with significantly lower potency against SGLT2.
Pharmacokinetic Profiles
The pharmacokinetic properties of these inhibitors, particularly their systemic exposure, are critical to their mechanism of action and safety profile. This compound and mizagliflozin are designed to have minimal systemic absorption, targeting SGLT1 locally in the gut, whereas sotagliflozin has significant systemic exposure to inhibit both intestinal SGLT1 and renal SGLT2.
| Compound | Oral Bioavailability | Key Pharmacokinetic Features |
| This compound | Minimally absorbed systemically | Designed to be a locally-acting SGLT1 inhibitor in the gastrointestinal tract. |
| Sotagliflozin (LX4211) | ~25% | Rapidly absorbed with a half-life of 20.5-22.4 hours. |
| Mizagliflozin | 0.02% (in rats) | Poorly absorbed, designed for local action in the intestine. |
| KGA-2727 | Data not available | Preclinical studies suggest systemic activity. |
Preclinical and Clinical Efficacy
The following table summarizes the key findings from preclinical and clinical studies for each inhibitor, focusing on their effects on postprandial glucose (PPG) and GLP-1 secretion.
| Compound | Key Preclinical/Clinical Findings |
| This compound | In preclinical models, delayed and reduced intestinal glucose absorption, lowered PPG, and increased plasma GLP-1 levels. |
| Sotagliflozin (LX4211) | In clinical trials, improved glycemic control in type 1 and type 2 diabetes, with reductions in PPG and HbA1c. Also demonstrated cardiovascular and renal benefits. |
| Mizagliflozin | In clinical trials for functional constipation, increased stool frequency and loosened stool consistency. Also shown to increase plasma GLP-1 levels. |
| KGA-2727 | In preclinical diabetic rodent models, attenuated the elevation of plasma glucose after a glucose load and increased portal vein GLP-1 levels. |
Signaling Pathways and Experimental Workflows
SGLT1 Inhibition and GLP-1 Secretion
SGLT1 inhibitors delay glucose absorption in the upper small intestine, leading to increased glucose concentrations in the distal small intestine. This increased distal glucose delivery is thought to stimulate L-cells to release GLP-1. The proposed mechanism involves both direct sensing of glucose by the L-cells and indirect mechanisms mediated by the gut microbiota.
Experimental Workflow: In Vitro SGLT1 Inhibition Assay
A common method to determine the in vitro potency of SGLT1 inhibitors is a cell-based glucose uptake assay.
Experimental Protocols
In Vitro SGLT1/SGLT2 Inhibition Assay (General Protocol)
This protocol describes a common method for determining the IC50 values of SGLT inhibitors. Specific details may vary between studies.
1. Cell Culture and Seeding:
-
HEK293, CHO, or COS-7 cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.
-
Cells are seeded into 96-well plates and grown to confluence.
2. Inhibition Assay:
-
Cells are washed with a sodium-containing buffer.
-
Varying concentrations of the test inhibitor (e.g., this compound, sotagliflozin) are added to the wells and incubated for a defined period (e.g., 10-30 minutes) at 37°C.
-
A radiolabeled or fluorescent glucose analog, such as 14C-α-methylglucopyranoside (14C-AMG) or 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to initiate glucose uptake.
-
Uptake is allowed to proceed for a specific time (e.g., 30-120 minutes) at 37°C.
-
The uptake is terminated by washing the cells with ice-cold buffer to remove the extracellular substrate.
-
Cells are lysed, and the amount of internalized substrate is quantified using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader (for fluorescent substrates).
3. Data Analysis:
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a vehicle control.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of glucose uptake, is determined by fitting the data to a sigmoidal dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents (General Protocol)
This protocol is used to assess the effect of SGLT1 inhibitors on postprandial glucose excursions.
1. Animal Preparation:
-
Rodents (e.g., mice or rats) are fasted overnight (e.g., 16-18 hours) with free access to water.
-
A baseline blood glucose measurement is taken (time 0).
2. Drug Administration:
-
The test inhibitor (e.g., this compound) or vehicle is administered orally via gavage at a specified time before the glucose challenge.
3. Glucose Challenge:
-
A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.
4. Blood Glucose Monitoring:
-
Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose levels are measured using a glucometer.
5. Data Analysis:
-
The area under the curve (AUC) for blood glucose is calculated to assess the overall glucose excursion.
-
The effect of the inhibitor is determined by comparing the glucose AUC in the treated group to the vehicle-treated group.
Conclusion
This compound is a potent, non-systemic SGLT1 inhibitor that effectively reduces postprandial glucose excursions and enhances GLP-1 secretion in preclinical models. Its dual, nearly equipotent in vitro inhibition of SGLT1 and SGLT2 distinguishes it from the highly selective SGLT1 inhibitors, mizagliflozin and KGA-2727, and the SGLT2-selective dual inhibitor, sotagliflozin. The gut-restricted action of this compound and mizagliflozin represents a targeted approach to SGLT1 inhibition, potentially minimizing systemic side effects. In contrast, the systemic exposure of sotagliflozin allows for the dual benefit of intestinal SGLT1 and renal SGLT2 inhibition, which has translated to significant cardiovascular and renal benefits in clinical trials. The choice between a locally-acting selective SGLT1 inhibitor, a systemic dual inhibitor, or a systemic selective SGLT1 inhibitor will depend on the desired therapeutic outcome and the specific patient population. Further head-to-head clinical trials are needed to fully elucidate the comparative efficacy and safety of these different SGLT1-targeting strategies.
Validating the Intestinal Restriction of LX2761: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of LX2761, an investigational Sodium-Glucose Cotransporter 1 (SGLT1) inhibitor, with other relevant SGLT inhibitors. The focus is on validating the intestinal restriction of this compound, a key feature differentiating it from systemically acting agents. This document summarizes key preclinical data, outlines experimental methodologies, and provides visual representations of relevant pathways and workflows.
Introduction to this compound
This compound is a potent, orally administered inhibitor of SGLT1, a transporter primarily responsible for glucose absorption in the small intestine.[1][2][3] Unlike systemic SGLT2 and dual SGLT1/2 inhibitors used in the treatment of type 2 diabetes, this compound is designed to be minimally absorbed, thereby restricting its activity to the gastrointestinal tract.[1][4] This targeted action aims to delay and reduce intestinal glucose uptake, leading to improved glycemic control with potentially fewer systemic side effects associated with SGLT inhibition in the kidneys.[1][4]
Mechanism of Action: Intestinal SGLT1 Inhibition
The primary mechanism of action for this compound is the competitive inhibition of SGLT1 in the apical membrane of enterocytes in the small intestine. This inhibition reduces the absorption of dietary glucose and galactose. The unabsorbed carbohydrates then travel to the distal parts of the intestine, where their presence is believed to stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses glucagon release, and slows gastric emptying.
Figure 1: Mechanism of this compound in the intestine.
Comparative Data
To objectively evaluate the intestinal restriction of this compound, this guide compares its performance with two other SGLT inhibitors:
-
Sotagliflozin: A dual SGLT1 and SGLT2 inhibitor, providing a comparison with a compound that has both intestinal and systemic effects.[5]
-
Canagliflozin: Primarily an SGLT2 inhibitor with some SGLT1 inhibitory activity, offering a contrast to a predominantly systemically acting drug.[6][7]
In Vitro SGLT Inhibition
The following table summarizes the in vitro inhibitory activity of this compound against human SGLT1 and SGLT2.
| Compound | hSGLT1 IC50 (nM) | hSGLT2 IC50 (nM) | SGLT2/SGLT1 Selectivity |
| This compound | 2.2 | 2.7 | ~1.2x |
| Sotagliflozin | 36 | 1.8 | ~0.05x (20-fold more selective for SGLT2)[4][8] |
| Canagliflozin | 663 | 4.2 | ~0.006x (more selective for SGLT2)[4] |
Data for this compound from Goodwin et al. (2017). Data for sotagliflozin and canagliflozin from publicly available sources.
Preclinical Pharmacokinetics
The intestinal restriction of this compound is primarily validated through its pharmacokinetic profile, which indicates low systemic exposure after oral administration.
| Parameter | This compound (Rat) | Sotagliflozin (Rat) | Canagliflozin (Rat) |
| Oral Bioavailability (%) | Poor (Specific % not available)[9] | ~71% (in humans)[10] | 56.3 - 62.1% |
| Cmax (nM) | 37 (at 50 mg/kg) | Higher than this compound at the same dose | - |
| Tmax (h) | 0.6 (at 50 mg/kg) | 1.25 - 3 (single dose in humans)[10] | - |
| AUC (nM*h) | Lower than sotagliflozin | Higher than this compound | - |
Data for this compound and sotagliflozin in rats from Powell et al. (2017). Human bioavailability for sotagliflozin is provided for context. Canagliflozin bioavailability in rats from a study on a spray-dried lipid-based formulation.[11][12]
Preclinical Pharmacodynamics
The pharmacodynamic effects of this compound further support its intestinal-restricted mechanism of action.
| Parameter | This compound (Mice) | Sotagliflozin (Mice) | Canagliflozin (Mice/Rats) |
| Urinary Glucose Excretion (UGE) | Little to no effect[4] | Increased[13][14] | Increased[9][15][16] |
| Plasma GLP-1 Levels | Increased[1][2] | Increased (~30%)[17] | Increased (especially with DPP4 inhibitor)[6] |
Data for this compound from Powell et al. (2017). Data for sotagliflozin and canagliflozin from various preclinical studies.
Experimental Protocols
Caco-2 Permeability Assay
This in vitro assay is a standard method for predicting intestinal drug absorption.
Figure 2: Caco-2 permeability assay workflow.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Assay: The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer, which represents the intestinal lumen.
-
Sampling: At various time points, samples are taken from the basolateral (BL) side, which represents the bloodstream.
-
Analysis: The concentration of the compound in the basolateral samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. A low Papp value suggests poor intestinal permeability.
In Vivo Intestinal Glucose Absorption
This experiment directly measures the effect of the inhibitor on glucose uptake from the gut.
Methodology:
-
Animal Model: Fasted mice or rats are used.
-
Dosing: Animals are orally administered with either vehicle or the test compound (e.g., this compound).
-
Glucose Challenge: After a set period, a solution containing a non-metabolizable, radiolabeled glucose analog (e.g., 3-O-methyl-D-glucose) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points.
-
Analysis: The amount of the radiolabeled glucose analog in the blood is measured. A reduction in the area under the curve (AUC) of the radiolabeled glucose in the treated group compared to the vehicle group indicates inhibition of intestinal glucose absorption.
Measurement of Plasma GLP-1 Levels
This assay quantifies the effect of SGLT1 inhibition on the secretion of the incretin hormone GLP-1.
Figure 3: Workflow for measuring GLP-1 levels.
Methodology:
-
Animal Model: Mice or rats are typically used.
-
Dosing: Animals are orally administered the test compound or vehicle.
-
Glucose Challenge: An oral glucose tolerance test (OGTT) is performed by administering a bolus of glucose.
-
Blood Collection: Blood is collected at specified time points into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Analysis: Plasma is separated, and GLP-1 concentrations are measured using a commercially available ELISA kit.
Conclusion
The available preclinical data strongly support the intended intestinal restriction of this compound. Its in vitro potency against SGLT1, coupled with its poor oral bioavailability, demonstrates a pharmacological profile consistent with a locally acting agent. The observed pharmacodynamic effects, namely the lack of significant urinary glucose excretion and the increase in plasma GLP-1 levels, further validate its primary action within the gastrointestinal tract. In comparison to systemically absorbed SGLT inhibitors like sotagliflozin and canagliflozin, this compound offers a distinct mechanism of action that may provide glycemic control with a different safety and tolerability profile. Further clinical investigation is warranted to confirm these findings in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sotagliflozin Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotagliflozin, the first dual SGLT inhibitor: current outlook and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canagliflozin Increases Postprandial Total Glucagon-Like Peptide 1 Levels in the Absence of α-Glucosidase Inhibitor Therapy in Patients with Type 2 Diabetes: A Single-Arm, Non-randomized, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Enhanced oral bioavailability and anti-diabetic activity of canagliflozin through a spray dried lipid based oral delivery: a novel paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced oral bioavailability and anti-diabetic activity of canagliflozin through a spray dried lipid based oral delivery: a novel paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sotagliflozin, a Dual SGLT1/2 Inhibitor, Improves Cardiac Outcomes in a Normoglycemic Mouse Model of Cardiac Pressure Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sotagliflozin improves glycemic control in nonobese diabetes-prone mice with type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of sotagliflozin on kidney and cardiac outcome in a hypertensive model of subtotal nephrectomy in male mice - PMC [pmc.ncbi.nlm.nih.gov]
LX2761: A Comparative Analysis of Cross-Reactivity with Glucose Transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug LX2761's cross-reactivity with other key glucose transporters. This compound is a potent, orally administered inhibitor of Sodium-Glucose Cotransporter 1 (SGLT1) that is designed to be restricted to the gastrointestinal tract.[1][2] Understanding its selectivity is crucial for assessing its therapeutic potential and off-target effects. This document summarizes key experimental data, outlines the methodologies used in these assessments, and provides visual representations of the experimental workflow.
Comparative Selectivity Profile of this compound
This compound demonstrates high potency against both human SGLT1 and SGLT2 in vitro.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable SGLT inhibitors against SGLT1 and SGLT2.
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Primary Target(s) |
| This compound | 2.2 [2] | 2.7 [2] | ~0.8 | SGLT1 (gut-restricted) [1] |
| Sotagliflozin | 36 | 1.8 | ~20 | Dual SGLT1/SGLT2 |
| Canagliflozin | 684 | 4.4 | ~155 | SGLT2 |
| Dapagliflozin | 920.4 | 2.9 | ~317 | SGLT2 |
| KGA-2727 | 97.4 | 13600 | ~0.007 | SGLT1 |
Data Interpretation: The data indicates that this compound is a potent inhibitor of both SGLT1 and SGLT2 with near-equal affinity in vitro. Its intended therapeutic effect as a selective SGLT1 inhibitor relies on its localized action in the intestine, minimizing systemic exposure and thus interaction with SGLT2 in the kidneys.[1] In contrast, drugs like Canagliflozin and Dapagliflozin show a clear selectivity for SGLT2, while Sotagliflozin is a dual inhibitor with higher potency for SGLT2. KGA-2727 demonstrates strong selectivity for SGLT1.
Cross-Reactivity with GLUT Transporters
Data regarding the cross-reactivity of this compound with the family of facilitative glucose transporters (GLUTs), such as GLUT1, GLUT2, GLUT3, and GLUT4, is not extensively available in the public domain literature reviewed for this guide. Further studies are required to fully characterize the selectivity profile of this compound against these transporters.
Experimental Protocols
The determination of the inhibitory activity of this compound and other SGLT inhibitors is typically performed using an in vitro cell-based assay. A detailed methodology is provided below.
In Vitro SGLT Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific human SGLT transporters (SGLT1 and SGLT2).
Materials:
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human SGLT1 or SGLT2 transporter.[3]
-
Radiolabeled Substrate: [14C]-α-methyl-D-glucopyranoside ([14C]-AMG), a non-metabolizable glucose analog.[3]
-
Test Compound: this compound or other SGLT inhibitors.
-
Assay Buffer: Krebs-Ringer-Henseleit (KRH) buffer, pH 7.4.
-
Scintillation Fluid and Counter: For detection of radioactivity.
-
96-well plates: For cell culture and assay.
Procedure:
-
Cell Culture: HEK293 cells stably expressing either hSGLT1 or hSGLT2 are seeded in 96-well plates and cultured to confluence.[3]
-
Compound Preparation: A serial dilution of the test compound (e.g., this compound) is prepared in the assay buffer.
-
Assay Initiation:
-
The cell culture medium is removed, and the cells are washed with pre-warmed assay buffer.
-
The cells are then incubated with the assay buffer containing various concentrations of the test compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Substrate Addition:
-
[14C]-AMG is added to each well to a final concentration that is appropriate for the specific transporter being assayed.
-
The incubation continues for a specific duration (e.g., 1-2 hours) to allow for substrate uptake.[2]
-
-
Assay Termination and Lysis:
-
The uptake is terminated by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled substrate.
-
The cells are then lysed to release the intracellular contents, including the accumulated [14C]-AMG.
-
-
Detection:
-
The cell lysate is mixed with scintillation fluid.
-
The amount of radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition of [14C]-AMG uptake is calculated for each concentration of the test compound relative to the control (no inhibitor).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in assessing the cross-reactivity of this compound.
Caption: Workflow for determining the IC50 of this compound on SGLT1/2.
Caption: this compound's known and unknown cross-reactivity with glucose transporters.
References
- 1. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of LX2761 in Models with Suboptimal Response to Canagliflozin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of LX2761 and canagliflozin, with a focus on the potential efficacy of this compound in diabetic models that may exhibit a suboptimal response to canagliflozin. While direct experimental data on "canagliflozin-resistant" models is not currently available in published literature, this document synthesizes existing preclinical and mechanistic data to explore the therapeutic rationale for this compound in such scenarios.
Executive Summary
Canagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily acts in the kidneys to increase urinary glucose excretion. Its efficacy can be diminished in patients with impaired renal function. This compound, a minimally absorbed, orally administered inhibitor of SGLT1, acts locally in the gastrointestinal tract to reduce intestinal glucose absorption. This distinct mechanism of action presents a plausible alternative or complementary therapeutic strategy for glycemic control in individuals with an inadequate response to SGLT2 inhibitors. Preclinical studies demonstrate the glucose-lowering effects of this compound in diabetic animal models.
Comparative Overview of this compound and Canagliflozin
| Feature | This compound | Canagliflozin |
| Primary Target | Sodium-Glucose Cotransporter 1 (SGLT1) | Sodium-Glucose Cotransporter 2 (SGLT2) |
| Primary Site of Action | Gastrointestinal Tract | Kidneys (Proximal Tubules) |
| Mechanism of Action | Inhibits intestinal absorption of glucose and galactose.[1] | Inhibits renal reabsorption of glucose, leading to increased urinary glucose excretion.[2] |
| Systemic Absorption | Minimal[3] | Systemically absorbed |
| Effect on GLP-1 | Increases plasma GLP-1 levels.[4][5] | No direct significant effect on GLP-1 secretion. |
| Efficacy in Renal Impairment | Efficacy is independent of renal function. | Efficacy is reduced in patients with impaired renal function.[2] |
| Primary Side Effects | Dose-dependent diarrhea.[4][5] | Genitourinary infections, osmotic diuresis-related effects.[6] |
Understanding Suboptimal Response to Canagliflozin
A suboptimal response to canagliflozin can be multifactorial. One key reason is reduced glomerular filtration rate (GFR), which is common in later stages of diabetes. Since canagliflozin's efficacy is dependent on the filtration of glucose into the renal tubules, its glucose-lowering effect diminishes as GFR declines.[2]
Furthermore, a compensatory increase in glucose reabsorption mediated by SGLT1 in the more distal segments of the renal tubule can occur following SGLT2 inhibition, potentially blunting the overall glucosuric effect.[7][8]
Mechanistic Rationale for this compound Efficacy in Canagliflozin Suboptimal Responders
This compound's mechanism of action is independent of renal function, making it a potentially effective agent for glycemic control in patients with compromised kidney function where canagliflozin may be less effective. By targeting intestinal SGLT1, this compound directly reduces the influx of dietary glucose into the systemic circulation.[9] This action not only lowers postprandial glucose excursions but also stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose homeostasis, including stimulating insulin secretion and suppressing glucagon release.[4][5]
Preclinical Efficacy of this compound
Preclinical studies in diabetic mouse models have demonstrated the glucose-lowering efficacy of this compound.
Table 2: Summary of Key Preclinical Findings for this compound in Diabetic Mice
| Parameter | Model | Treatment | Key Findings | Citation |
| Oral Glucose Tolerance Test (OGTT) | Streptozotocin (STZ)-induced diabetic mice | This compound (1.5 or 3 mg/kg) | Significantly decreased blood glucose excursions during OGTT. | [10] |
| Hemoglobin A1c (A1c) | STZ-induced diabetic mice | This compound (3 mg/kg) | Significantly improved A1c values. | [10] |
| Fasting Blood Glucose | STZ-induced diabetic mice | This compound (1.5 or 3 mg/kg) | Significantly decreased fasting blood glucose levels. | [10] |
| Plasma total GLP-1 (tGLP-1) | STZ-induced diabetic mice | This compound (1.5 or 3 mg/kg) | Significantly increased plasma tGLP-1 levels. | [10] |
| Survival | STZ-induced diabetic mice (late-onset) | This compound | Improved survival in the late-onset diabetic cohort. | [4][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SGLT1 and SGLT2 Inhibition
Caption: Mechanisms of action of this compound and Canagliflozin.
Hypothetical Experimental Workflow for Evaluating this compound in a Model of Suboptimal Response to Canagliflozin
Caption: Proposed experimental workflow.
Experimental Protocols
Hypothetical Study to Assess this compound Efficacy in a Model of Suboptimal Response to Canagliflozin
Objective: To evaluate the glycemic control of this compound in a diabetic mouse model with compromised renal function, representing a suboptimal response to canagliflozin.
Animal Model: Aged (e.g., 20-24 weeks old) male db/db mice, which naturally develop obesity, type 2 diabetes, and progressive nephropathy.
Groups (n=10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Canagliflozin (e.g., 10 mg/kg, oral gavage, once daily)
-
This compound (e.g., 3 mg/kg, oral gavage, once daily)
-
Canagliflozin (10 mg/kg) + this compound (3 mg/kg) (co-administered)
Duration: 4 weeks.
Procedures:
-
Acclimatization: Mice are acclimatized for one week before the start of the experiment.
-
Dosing: All treatments are administered via oral gavage once daily.
-
Monitoring: Body weight, food, and water intake are recorded weekly. Fasting blood glucose (from tail vein) is measured weekly after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the study. After an overnight fast, mice are administered an oral glucose bolus (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-gavage.
-
Terminal Sample Collection: At the end of the 4-week treatment period, mice are euthanized, and blood is collected for HbA1c and plasma GLP-1 analysis. Urine is collected over 24 hours to measure urinary glucose excretion. Kidneys can be harvested for histological analysis.
Endpoint Analysis:
-
Primary Endpoint: Change in HbA1c from baseline.
-
Secondary Endpoints:
-
Area under the curve (AUC) for the OGTT.
-
Change in fasting blood glucose.
-
24-hour urinary glucose excretion.
-
Plasma GLP-1 levels.
-
Renal function markers (e.g., Blood Urea Nitrogen (BUN), creatinine).
-
Statistical Analysis: Data would be analyzed using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the different treatment groups.
Conclusion
While direct comparative efficacy data of this compound in canagliflozin-resistant models is lacking, the distinct, intestine-specific, and renal function-independent mechanism of SGLT1 inhibition by this compound provides a strong rationale for its potential utility in patient populations with a suboptimal response to SGLT2 inhibitors like canagliflozin. The preclinical data for this compound demonstrates its robust glucose-lowering effects. Further research, following a protocol similar to the one outlined above, is warranted to definitively establish the efficacy of this compound in this context.
References
- 1. Discovery of this compound, a Sodium-Dependent Glucose Cotransporter 1 (SGLT1) Inhibitor Restricted to the Intestinal Lumen, for the Treatment of Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Potential Role of SGLT2 Inhibitors in the Treatment of Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SGLT1/2 inhibition improves glycemic control and multi-organ protection in type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking LX2761: A Potency Comparison with Leading SGLT1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of LX2761, a novel sodium-glucose cotransporter 1 (SGLT1) inhibitor, against other established SGLT1 inhibitors. The data presented is intended to assist researchers in evaluating the potential of this compound for therapeutic applications.
This compound is a potent, orally administered SGLT1 inhibitor designed for local action within the gastrointestinal tract, thereby minimizing systemic absorption.[1] Its mechanism of action involves locking the SGLT1 transporter in an outward-open conformation, effectively blocking glucose and galactose absorption in the small intestine.[2][3][4] This targeted intestinal activity makes this compound a promising candidate for the treatment of diabetes.[5]
Comparative Potency of SGLT1 Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other notable SGLT1 inhibitors, including the dual SGLT1/SGLT2 inhibitor sotagliflozin and the non-selective inhibitor phlorizin.
| Compound | Target | IC50 (nM) | Ki (nM) | Species |
| This compound | hSGLT1 | 2.2 [6][7] | - | Human |
| hSGLT2 | 2.7[6][7] | - | Human | |
| Sotagliflozin | hSGLT1 | 36[2] | - | Human |
| hSGLT2 | 1.8[2] | - | Human | |
| Phlorizin | hSGLT1 | - | 300[6] | Human |
| hSGLT2 | - | 39[6] | Human | |
| Mizagliflozin | hSGLT1 | - | 27[6] | Human |
Experimental Protocols
The determination of the inhibitory potency of these compounds typically involves in vitro cellular assays that measure the uptake of a labeled glucose analog in cells engineered to express the target transporter.
[14C]-α-methyl-D-glucopyranoside ([14C]-AMG) Uptake Assay (for this compound, Sotagliflozin, and Phlorizin)
This assay quantifies the inhibition of SGLT1-mediated glucose transport.
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are stably transfected to express human SGLT1.[7]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., this compound, sotagliflozin, phlorizin) for a specified duration.
-
Substrate Addition: A solution containing [14C]-AMG, a non-metabolizable glucose analog, is added to initiate the uptake reaction.
-
Uptake Termination: After a defined incubation period, the uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Quantification: The intracellular accumulation of [14C]-AMG is measured by scintillation counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
1-NBD-Glucose Uptake Assay (for this compound)
This is a fluorescence-based assay for measuring SGLT1 activity.[8]
-
Cell Culture: AD293 cells are transfected with a plasmid encoding for human SGLT1.[8]
-
Cell Seeding: One day post-transfection, the cells are seeded into 96-well plates.[8]
-
Compound Incubation: Cells are treated with different concentrations of this compound.[8]
-
Fluorescent Substrate Uptake: The fluorescent glucose analog, 1-NBD-glucose, is added to the cells.[8]
-
Fluorescence Measurement: The uptake of 1-NBD-glucose is quantified by measuring the fluorescence intensity using a plate reader.[8]
-
Data Analysis: The IC50 value is determined from the dose-response curve of inhibitor concentration versus fluorescence intensity.[8]
Visualizing the Mechanism of SGLT1 Inhibition
The following diagrams illustrate the signaling pathway of SGLT1 and the experimental workflow for assessing inhibitor potency.
Caption: Mechanism of SGLT1 inhibition by this compound in an intestinal enterocyte.
Caption: Workflow for determining the IC50 of an SGLT1 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Sotagliflozin Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. adooq.com [adooq.com]
- 5. This compound | 1610954-97-6 | SGLT | MOLNOVA [molnova.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structural mechanism of SGLT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for Localized SGLT1 Inhibition: A Comparative Analysis Beyond LX2761
For researchers, scientists, and drug development professionals, the quest for precise tools to investigate the localized inhibition of Sodium-Glucose Cotransporter 1 (SGLT1) in the gut is paramount. While LX2761 has emerged as a significant compound in this field, a comprehensive understanding of its alternatives is crucial for robust experimental design and novel therapeutic development. This guide provides an objective comparison of key SGLT1 inhibitors, supported by experimental data, detailed methodologies, and visual aids to facilitate informed decision-making in your research.
The inhibition of intestinal SGLT1 is a promising therapeutic strategy for metabolic diseases, as it offers a mechanism to control postprandial glucose levels and stimulate the release of beneficial incretin hormones like glucagon-like peptide-1 (GLP-1). This guide focuses on compounds that, like this compound, are designed to have gut-restricted activity, thereby minimizing systemic exposure and potential off-target effects. We will delve into a comparative analysis of mizagliflozin, KGA-2727, and the dual SGLT1/SGLT2 inhibitor sotagliflozin, presenting their performance metrics and the experimental protocols to evaluate them.
Comparative Performance of SGLT1 Inhibitors
To provide a clear and objective comparison, the following tables summarize the key quantitative data for this compound and its alternatives. These values, gleaned from various preclinical and clinical studies, offer a snapshot of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity against SGLT1 and SGLT2
| Compound | Target | IC50 / Ki (nM) | Selectivity (SGLT1 vs. SGLT2) | Species | Reference |
| This compound | hSGLT1 | IC50: 2.2 | ~1.2-fold for SGLT2 | Human | [1] |
| hSGLT2 | IC50: 2.7 | Human | [1] | ||
| Mizagliflozin | hSGLT1 | Ki: 27 | 303-fold for SGLT1 | Human | [2][3] |
| hSGLT2 | Ki: 8170 | Human | [4] | ||
| rSGLT1 | IC50: 166 | Rat | [4][5] | ||
| KGA-2727 | hSGLT1 | Ki: 97.4 | 140-fold for SGLT1 | Human | [6][7] |
| rSGLT1 | Ki: 43.5 | 390-fold for SGLT1 | Rat | [6][7] | |
| Sotagliflozin | hSGLT1 | IC50: 36 | 20-fold for SGLT2 | Human | [8][9] |
| hSGLT2 | IC50: 1.8 | Human | [8][9] | ||
| Licogliflozin | SGLT1 | IC50: 20.6 | >30-fold for SGLT2 | In vitro | [1] |
| SGLT2 | IC50: 0.58 | In vitro | [1] | ||
| TP0438836 | hSGLT1 | IC50: 28 | 4-fold for SGLT2 | Human | [9][10][11] |
| hSGLT2 | IC50: 7 | Human | [9][10][11] |
Key Experimental Protocols for Evaluating Localized SGLT1 Inhibition
Reproducibility and standardization are the cornerstones of scientific advancement. The following sections provide detailed methodologies for key experiments cited in the evaluation of localized SGLT1 inhibitors.
In Vitro SGLT1 Inhibition Assay
This assay is fundamental for determining the intrinsic potency of a compound against the SGLT1 transporter.
Objective: To quantify the inhibitory activity of a test compound on SGLT1-mediated glucose uptake in a cellular model.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, expressing SGLT1. Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21 days to allow for differentiation into a polarized monolayer.
-
Barrier Integrity: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). A TEER value above 300 Ω·cm² is generally considered acceptable.[8]
-
Inhibition Assay:
-
Wash the cell monolayers with a pre-warmed buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control in the apical (upper) chamber for a specified time.
-
Initiate glucose uptake by adding a buffer containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-α-methyl-D-glucopyranoside (¹⁴C-AMG), to the apical chamber.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the monolayers with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition (IC50) of SGLT1-mediated glucose uptake by fitting the data to a dose-response curve.
Ex Vivo Intestinal Glucose Absorption Assay (Everted Gut Sac Model)
This ex vivo model provides a more physiologically relevant system to assess the effect of inhibitors on glucose transport across the intestinal epithelium.
Objective: To measure the impact of a test compound on the transport of glucose from the mucosal to the serosal side of an isolated intestinal segment.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Use fasted rodents (e.g., rats or mice).
-
Tissue Preparation:
-
Euthanize the animal and isolate a segment of the small intestine (e.g., jejunum).
-
Gently flush the segment with ice-cold saline to remove luminal contents.
-
Evert the intestinal segment over a glass rod so that the mucosal surface faces outwards.[6][12]
-
Tie one end of the everted segment to form a sac.
-
-
Transport Assay:
-
Fill the everted sac with a known volume of Krebs-Ringer bicarbonate buffer (serosal fluid).
-
Incubate the sac in a flask containing the same buffer (mucosal fluid) supplemented with glucose and the test inhibitor or vehicle. The mucosal buffer should be continuously gassed with 95% O₂/5% CO₂ and maintained at 37°C.[6]
-
After a defined incubation period, collect the serosal fluid from within the sac.
-
-
Data Analysis: Measure the glucose concentration in the serosal fluid using a glucose assay kit. Compare the amount of glucose transported to the serosal side in the presence of the inhibitor to the control group to determine the percentage of inhibition.
In Vivo Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard in vivo method to assess the overall impact of an SGLT1 inhibitor on postprandial glucose control.
Objective: To evaluate the effect of a test compound on blood glucose excursion following an oral glucose challenge in an animal model.
Experimental Workflow:
Detailed Methodology:
-
Animal Model: Use appropriate rodent models (e.g., normal or diabetic mice/rats).
-
Procedure:
-
Fast the animals overnight (e.g., 16 hours) with free access to water.[13]
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer the test inhibitor or vehicle orally at a specified time before the glucose challenge.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[13]
-
Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).[13][14]
-
-
Data Analysis:
-
Measure blood glucose concentrations at each time point using a glucometer.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC values between the inhibitor-treated and vehicle-treated groups to assess the compound's efficacy in reducing postprandial hyperglycemia.
-
Measurement of Plasma GLP-1 Levels
This protocol outlines the procedure for quantifying changes in plasma GLP-1 following SGLT1 inhibition.
Objective: To measure the concentration of active GLP-1 in plasma samples from animals treated with an SGLT1 inhibitor.
Detailed Methodology:
-
Sample Collection: Following an oral glucose challenge in an OGTT experiment, collect blood samples at specified time points into tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Immediately place the blood samples on ice and centrifuge at a low speed to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Quantification: Measure the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.[15][16]
Signaling Pathway of SGLT1 Inhibition-Induced GLP-1 Release
Inhibition of SGLT1 in the proximal small intestine leads to an increased delivery of glucose to the more distal parts of the intestine, where it stimulates L-cells to release GLP-1. This process involves both direct and indirect mechanisms.
References
- 1. vmmpc.org [vmmpc.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 7. KGA-2727, a novel selective inhibitor of a high-affinity sodium glucose cotransporter (SGLT1), exhibits antidiabetic efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. OR22-5 Sotagliflozin Decreases Postprandial Glucose and Insulin by Delaying Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sotagliflozin Decreases Postprandial Glucose and Insulin Concentrations by Delaying Intestinal Glucose Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sotagliflozin-decreases-postprandial-glucose-and-insulin-concentrations-by-delaying-intestinal-glucose-absorption - Ask this paper | Bohrium [bohrium.com]
- 12. www1.niu.ac.jp [www1.niu.ac.jp]
- 13. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. ibl-international.com [ibl-international.com]
- 16. s3.amazonaws.com [s3.amazonaws.com]
Safety Operating Guide
Navigating the Disposal of LX2761: A Guide for Laboratory Professionals
For research use only. Not for human use.
As a potent, orally bioavailable SGLT1 inhibitor, LX2761 is a valuable tool in diabetes research.[1][2][3][4] Proper handling and disposal are paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential, step-by-step procedures based on general principles of laboratory chemical waste management.
Researchers, scientists, and drug development professionals must always prioritize their institution's specific waste disposal guidelines and consult the product's SDS if one is provided by the supplier. The following information is intended to supplement, not replace, these critical resources.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
General Disposal Protocol
The proper disposal route for this compound, as with any laboratory chemical, depends on its characteristics and the regulations of your institution and local authorities. The primary step is to determine if the waste is classified as hazardous.
Step 1: Waste Characterization
Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound, or any solution containing it, is considered hazardous waste. In the absence of a specific SDS, a conservative approach is to treat the compound as hazardous waste.
Step 2: Segregation of Waste
Never mix different types of chemical waste.[5] this compound waste should be collected in a designated, properly labeled container, separate from other chemical waste streams. Incompatible wastes should never be mixed.[6]
Disposal Procedures for Different Waste Forms
The appropriate disposal method will vary depending on whether you are disposing of solid this compound, a solution containing this compound, or empty containers.
| Waste Form | Disposal Procedure | Key Considerations |
| Solid this compound Waste | Treat as hazardous chemical waste. Place in a clearly labeled, sealed, and chemically compatible container. | Do not dispose of in regular trash. Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service. |
| Liquid Waste containing this compound | Collect in a designated hazardous waste container. The container must be leak-proof and have a secure cap. | Never dispose of down the drain unless explicitly permitted by your institution's EHS department for non-hazardous solutions. Store in secondary containment to prevent spills.[6] |
| Empty this compound Containers | Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][7] After rinsing, deface or remove the label and dispose of the container according to your institution's guidelines for empty chemical containers.[6][7] | For containers that held acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[6] |
Experimental Protocols for Waste Handling
While specific experimental protocols for the disposal of this compound are not available, the following general laboratory procedures for handling chemical waste should be strictly followed:
-
Containerization: Always use containers that are compatible with the chemical waste. For instance, many acidic solutions should be stored in glass containers rather than metal ones.[8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[6]
-
Storage: Store waste containers in a designated and secure area, away from general laboratory traffic.[9] Ensure that incompatible wastes are segregated.[6]
-
Minimization: Employ practices to minimize the generation of chemical waste, such as ordering only the necessary quantities of chemicals.[10]
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
References
- 1. This compound | 1610954-97-6 | SGLT | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling LX2761
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of LX2761, a potent inhibitor of sodium-glucose cotransporters 1 and 2 (SGLT1 and SGLT2). Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on information for structurally similar SGLT inhibitors, such as Sotagliflozin and Canagliflozin, as well as general laboratory safety standards for handling research compounds not intended for human use.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a thorough risk assessment should be conducted. The following personal protective equipment is recommended to minimize exposure and ensure safety.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications and Use |
| Eye/Face Protection | Safety Goggles or Glasses | Should be worn at all times in the laboratory to protect against splashes. A face shield is recommended when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed frequently, especially if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect personal clothing. For procedures with a higher risk of contamination, a disposable gown is advised. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling fine powders outside of a fume hood where dust may be generated, a NIOSH-approved respirator may be necessary. |
Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood, especially when working with the solid compound to avoid inhalation of dust particles.
-
Avoid Contact: Minimize direct contact with the skin, eyes, and clothing.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Chemical and Physical Properties
Understanding the properties of this compound is essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C₃₂H₄₇N₃O₆S |
| Molecular Weight | 601.80 g/mol |
| Appearance | Solid (presumed) |
| Purity | >98% (as reported by some suppliers) |
| Storage Temperature | -20°C for long-term storage. |
| Stability | Stable for at least 2 years when stored correctly. |
Operational Plans: Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring laboratory safety.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area at the recommended temperature of -20°C.
Disposal Plan:
-
Waste Characterization: this compound should be treated as a hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Signaling Pathway and Experimental Workflow
Signaling Pathway of SGLT1/SGLT2 Inhibition:
The primary mechanism of action for this compound is the inhibition of SGLT1 and SGLT2. These transporters are responsible for glucose reabsorption in the intestine and kidneys, respectively. By inhibiting these transporters, this compound reduces glucose uptake from the gut and increases glucose excretion in the urine, thereby lowering blood glucose levels.
Caption: Mechanism of this compound action on SGLT1 and SGLT2.
General Experimental Workflow for In Vitro Testing of this compound:
This workflow outlines the typical steps for assessing the inhibitory activity of this compound on SGLT1 and SGLT2 in a cell-based assay.
Caption: Workflow for an in vitro SGLT inhibition assay.
Experimental Protocols
In Vitro SGLT1/SGLT2 Inhibition Assay using a Radioactive Substrate
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against SGLT1 and SGLT2.
Materials:
-
HEK293 cells stably expressing human SGLT1 (HEK-hSGLT1) or human SGLT2 (HEK-hSGLT2)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
Assay Buffer (e.g., Krebs-Ringer-Henseleit buffer)
-
This compound compound
-
[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG)
-
Unlabeled AMG
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed HEK-hSGLT1 or HEK-hSGLT2 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve the desired final concentrations.
-
Pre-incubation:
-
Aspirate the culture medium from the cells and wash the wells twice with pre-warmed assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Uptake Initiation:
-
Prepare the uptake solution containing [¹⁴C]-AMG in assay buffer.
-
Add the uptake solution to each well to initiate the glucose transport.
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
-
Uptake Termination and Washing:
-
Aspirate the uptake solution.
-
Wash the cells three times with ice-cold PBS to remove any extracellular radioactive substrate.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 10-15 minutes at room temperature to ensure complete lysis.
-
Measurement:
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
This comprehensive guide is intended to promote a culture of safety and provide researchers with the necessary information for the responsible handling of this compound. Adherence to these protocols will help ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
